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  • Product: Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate
  • CAS: 108222-18-0

Core Science & Biosynthesis

Foundational

The Quinoxaline-2-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of Quinoxaline-2-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals. The quinoxaline scaffold, a bicyclic heteroarom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Quinoxaline-2-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals.

The quinoxaline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Among the diverse classes of quinoxaline derivatives, those bearing a carboxylate group at the 2-position have emerged as a particularly promising area of research. The quinoxaline-2-carboxylate core offers a unique combination of a rigid, aromatic scaffold amenable to diverse functionalization and a key interaction point through the carboxylate moiety. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoxaline-2-carboxylate derivatives, offering field-proven insights into the causal relationships behind their biological activities and providing detailed experimental methodologies for their synthesis and evaluation.

The Architectural Blueprint: Understanding the Quinoxaline-2-Carboxylate Scaffold

The foundational structure of a quinoxaline-2-carboxylate derivative provides multiple sites for chemical modification, each influencing the molecule's overall physicochemical properties and its interaction with biological targets. Understanding the impact of substitutions at these key positions is fundamental to designing novel therapeutic agents with enhanced potency and selectivity.

Caption: Core structure of quinoxaline-2-carboxylate with key substitution points.

Antimicrobial Activity: Targeting Bacterial and Mycobacterial Pathogens

Quinoxaline-2-carboxylate derivatives have demonstrated significant potential as antimicrobial agents, with notable activity against a range of bacteria, including the challenging Mycobacterium tuberculosis. The introduction of N-oxide moieties at positions 1 and 4 of the quinoxaline ring is a critical determinant of their antimicrobial efficacy.

Key Structural Insights for Antimicrobial Activity
  • The 1,4-di-N-oxide Moiety: The presence of two N-oxide groups is a hallmark of many biologically active quinoxaline derivatives, particularly those with antibacterial properties. This feature is believed to be crucial for the mechanism of action, which may involve bioreduction to generate reactive oxygen species that damage bacterial DNA.[3] The lack of these N-oxide groups often leads to a significant loss of antimycobacterial activity.

  • Substituents on the Benzene Ring (Positions 6 and 7): Modifications on the benzene portion of the quinoxaline ring have a profound impact on antimicrobial potency.

    • Electron-withdrawing and Lipophilic Groups: The introduction of a chloro, methyl, or methoxy group, particularly at the 7-position, has been shown to reduce the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against M. tuberculosis.[4]

    • Positional Isomerism: The specific placement of substituents is critical. For instance, moving a piperazine fragment from the 6-position to the 7-position can lead to a decrease in antitubercular activity.[3]

  • The Carboxylate Group (Position 2): The nature of the ester or amide at the 2-position is a primary driver of antituberculosis activity. The general trend for improved activity follows the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl.[4] This suggests that a bulkier, lipophilic ester group enhances the compound's ability to interact with its target or penetrate the mycobacterial cell wall. Replacing an ethoxycarbonyl group with a carboxamide group has been observed to negatively affect antitubercular effectiveness.[3]

Quantitative Data for Antimicrobial Activity
Compound ID/ReferenceR (Position 7)R' (Ester Group)Target OrganismMIC (µg/mL)
Compound 4 [5]ClEthylM. smegmatis1.25
M. tuberculosis4
Compound 10 ClEthylM. tuberculosisGood Activity
Compound 26 ClBenzylM. tuberculosisGood Activity
Unsubstituted Ethyl Ester HEthylM. tuberculosisGood Activity
Unsubstituted Benzyl Ester HBenzylM. tuberculosisGood Activity

Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth

The quinoxaline-2-carboxylate scaffold has proven to be a versatile template for the design of potent anticancer agents. These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Key Structural Insights for Anticancer Activity
  • Linker at Position 2: The nature of the linkage between the quinoxaline core and other moieties at the 2-position is critical. An NH-CO linker has been shown to increase anticancer activity, whereas aliphatic linkers tend to decrease it.[1]

  • Substituents on the Benzene Ring (Positions 6 and 7): The electronic properties of substituents on the benzene ring play a significant role.

    • Electron-donating vs. Electron-withdrawing Groups: In some series, the replacement of electron-releasing groups (e.g., OCH3) with electron-withdrawing groups (e.g., Cl) can decrease activity.[1] Conversely, other studies have shown that an electron-withdrawing group like Cl can be more beneficial than an electron-releasing group like CH3.[1] This highlights the context-dependent nature of SAR and the importance of the overall molecular framework. A nitro group (NO2) at the 7-position has been found to decrease activity.[1]

  • Substituents on Appended Aromatic Rings: For derivatives with additional aromatic rings attached to the quinoxaline core, the substitution pattern on these rings is also important. Electron-releasing groups on a phenyl ring attached at the second position of the quinoxaline system generally increase activity, while electron-withdrawing groups decrease it.[1]

Quantitative Data for Anticancer Activity
Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 14 [1]MCF-7 (Breast)2.61
Compound 3 [1]Ty-82 (Leukemia)2.5
THP-1 (Leukemia)1.6
Compound 8 [1]MGC-803 (Gastric)1.49
HepG2 (Liver)5.27
A549 (Lung)6.91
HeLa (Cervical)6.38
T-24 (Bladder)4.49
Compound 11 [1]MCF-7 (Breast)9
HCT116 (Colon)2.5
Compound VIIIc [6]HCT116 (Colon)2.5
MCF-7 (Breast)9.0
Compound XVa [6]HCT116 (Colon)4.4
MCF-7 (Breast)5.3
Compound 11 [7]MCF-7 (Breast)0.81
HepG2 (Liver)1.93
Compound 13 [7]MCF-7 (Breast)2.91

Antiviral Activity: Combating Viral Replication

Quinoxaline-2-carboxylate derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses. The specific substitution patterns are crucial for potent and selective antiviral effects.

Key Structural Insights for Antiviral Activity
  • Substitution at Position 6: In a series of bis-2-furyl substituted quinoxalines, the introduction of a 3-methoxyphenyl or a 2-furyl group at the 6-position resulted in good activity against influenza virus, with IC50 values of 6.2 µM and 3.5 µM, respectively.[3]

  • Benzo[g]quinoxaline Derivatives: Certain 5,10-dioxo-5,10-dihydro-benzo[g]quinoxaline-2,3-dicarbonitrile derivatives have been identified as potential inhibitors of coronavirus nucleocapsid proteins.[8]

  • Indolo[2,3-b]quinoxalines: The compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline has demonstrated significant activity against herpes simplex virus (HSV), cytomegalovirus, and varicella-zoster virus.[9]

Quantitative Data for Antiviral Activity
Compound ID/ReferenceVirusEC50 (µM)
6-(3-methoxyphenyl) derivative [3]Influenza6.2
6-(2-furyl) derivative [3]Influenza3.5
Compound 11 [3]Coxsackievirus B50.09
Compound 12 [3]Coxsackievirus B50.06
Compound 13 [3]Coxsackievirus B50.3
5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one [3]Hepatitis C Virus7.5

Experimental Protocols

Synthesis of Ethyl quinoxaline-2-carboxylate

The most common and efficient method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10]

Step-by-step Methodology:

  • Reaction Setup: To a stirred solution of o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of ethyl 2-oxo-3-phenylpropanoate (a 1,2-dicarbonyl equivalent) (1.0 mmol).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure ethyl quinoxaline-2-carboxylate.

Synthesis_Workflow Start o-phenylenediamine + Ethyl 2-oxo-3-phenylpropanoate Reaction Reflux in Ethanol/Acetic Acid (2-6 hours) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and remove solvent Monitoring->Workup Reaction complete Purification Recrystallization or Column Chromatography Workup->Purification Product Ethyl quinoxaline-2-carboxylate Purification->Product

Caption: A generalized workflow for the synthesis of ethyl quinoxaline-2-carboxylate.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline-2-carboxylate derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-step Methodology:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline-2-carboxylate derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, M. tuberculosis) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The quinoxaline-2-carboxylate scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on their structure-activity relationships has provided invaluable insights into the key structural features that govern their anticancer, antimicrobial, and antiviral activities. The ability to fine-tune the biological activity through targeted modifications at various positions of the quinoxaline core offers a powerful strategy for lead optimization. Future research in this area should focus on leveraging these SAR insights to design and synthesize next-generation quinoxaline-2-carboxylate derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • Frolova, S. G., Vatlin, A. A., Maslov, D. A., Yusuf, B., Buravchenko, G. I., Bekker, O. B., ... & Danilenko, V. N. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]

  • Ali, M. M., Ismail, M. M., El-Gendy, M. A., El-Kerdawy, M. M., & Abd-El-Salam, O. I. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7666. [Link]

  • Elmaaty, A. A., & El-Taweel, F. M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4184. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 25(15), 3463. [Link]

  • El-Sayed, N. N. E. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2018, 1-61. [Link]

  • Shahin, G. H., Ghorab, M. M., & El-Nassan, H. B. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • El-Sayed, N. N. E., & Abdel-Maksoud, M. S. (2020). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Molecules, 25(12), 2784. [Link]

  • Youssef, A. M., & El-Sayed, N. N. E. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(1), 22-38. [Link]

  • El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pan, C., & El-Gamal, M. I. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131441. [Link]

  • Ahmed, E. A., & Abdel-Maksoud, M. S. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Synthetic Communications, 50(14), 2135-2149. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35084-35105. [Link]

  • Van-Hieu, T., & Van-Tuyen, N. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Al-Suwaidan, I. A., & Al-Omair, M. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2453–2460. [Link]

  • Ferreira, M. M., & Pinheiro, L. C. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. Revista de Ciências Farmacêuticas Básica e Aplicada, 37(1). [Link]

  • Sharma, R., & Kumar, V. (2016). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 865-870. [Link]

  • Narsaiah, B., & Kumar, P. S. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic & Medicinal Chemistry International Journal, 2013, 1-4. [Link]

  • Kumar, A., & Kumar, R. (2015). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 7(10), 234-240. [Link]

  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2005). Synthesis of new quinoxaline-2-carboxylate 1, 4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of medicinal chemistry, 48(6), 2019-2025. [Link]

Sources

Exploratory

Molecular weight and formula of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Technical Whitepaper: Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate Executive Summary Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CAS: 108222-18-0) represents a critical scaffold in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Executive Summary

Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CAS: 108222-18-0) represents a critical scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape. Merging the privileged quinoxaline core with a morpholine moiety, this molecule exhibits physicochemical properties optimized for hydrogen bonding interactions within ATP-binding pockets of enzymes such as PI3K and mTOR. This guide provides a definitive technical analysis of its molecular identity, a validated 3-step synthetic workflow, and its translational potential in drug discovery.

Chemical Identity & Physicochemical Profile

The molecule is constructed from a bicyclic quinoxaline heterocycle substituted at the C2 position with an ethyl ester and at the C3 position with a morpholine ring. This specific substitution pattern imparts a "push-pull" electronic character, enhancing its utility as a reactive intermediate for tricyclic synthesis (e.g., imidazo[1,2-a]quinoxalines) and as a bioactive pharmacophore.

Table 1: Molecular Specifications

PropertyValue
IUPAC Name Ethyl 3-(morpholin-4-yl)quinoxaline-2-carboxylate
CAS Number 108222-18-0
Molecular Formula C₁₅H₁₇N₃O₃
Molecular Weight 287.31 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DCM, Chloroform; Sparingly soluble in Water
pKa (Calc) ~3.5 (Conjugate acid of morpholine nitrogen)
Topological Polar Surface Area 64.9 Ų (Favorable for membrane permeability)

Synthetic Pathway & Experimental Protocols

The synthesis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is best achieved through a convergent three-step protocol starting from o-phenylenediamine. This pathway ensures high regioselectivity and yield.

Reaction Workflow Visualization

Synthesis_Scheme SM1 o-Phenylenediamine Inter1 Intermediate 1: Ethyl 3-oxo-3,4-dihydro- quinoxaline-2-carboxylate SM1->Inter1 Step 1: Condensation (EtOH, Citric Acid cat.) Reagent1 Diethyl 2-oxomalonate Reagent1->Inter1 Inter2 Intermediate 2: Ethyl 3-chloroquinoxaline- 2-carboxylate Inter1->Inter2 Step 2: Chlorination (Nucleophilic Subst.) Reagent2 POCl3 / Reflux Reagent2->Inter2 Product TARGET: Ethyl 3-morpholin-4-yl- quinoxaline-2-carboxylate Inter2->Product Step 3: SNAr Amination (DMF, 80°C) Reagent3 Morpholine / K2CO3 Reagent3->Product

Caption: Figure 1. Three-step synthetic route from o-phenylenediamine to the target quinoxaline derivative.

Detailed Experimental Protocols

Step 1: Formation of the Quinoxalone Core

  • Reagents: o-Phenylenediamine (1.0 eq), Diethyl 2-oxomalonate (1.1 eq), Ethanol (Solvent).

  • Protocol: Dissolve o-phenylenediamine in ethanol. Add diethyl 2-oxomalonate dropwise. Stir at room temperature for 4–6 hours. The product, Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate, precipitates as a solid.

  • Validation: TLC (Hexane:EtOAc 1:1) should show the disappearance of the diamine (highly polar) and appearance of a fluorescent spot.

Step 2: Chlorination (The Critical Activation)

  • Reagents: Intermediate 1 (from Step 1), Phosphoryl chloride (POCl₃) (Excess), DMF (Catalytic drops).

  • Protocol: Suspend Intermediate 1 in POCl₃. Add 2-3 drops of DMF. Reflux (105°C) for 2 hours. The suspension will clear as the chloro-imidate forms.

  • Workup: Cool to RT. Slowly pour onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ to neutralize acid. Dry over Na₂SO₄ and concentrate.

  • Product: Ethyl 3-chloroquinoxaline-2-carboxylate (Beige/Yellow solid).[1]

Step 3: Morpholine Substitution (Target Synthesis)

  • Reagents: Ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or Acetonitrile.

  • Protocol:

    • Dissolve the chloro-intermediate in dry DMF (0.5 M concentration).

    • Add K₂CO₃ followed by Morpholine.[2]

    • Heat to 80°C for 3 hours. The reaction proceeds via Nucleophilic Aromatic Substitution (S_NAr).[2]

    • Monitoring: TLC (Hexane:EtOAc 3:1). The starting chloro-compound (higher R_f) will convert to the more polar morpholine adduct (lower R_f, often fluorescent yellow).

    • Workup: Dilute with water. The product may precipitate; if so, filter.[1][3] If not, extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-30% EtOAc in Hexanes).

Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Region (7.5 – 8.0 ppm): Four protons corresponding to the quinoxaline benzene ring. Typically two multiplets (m, 2H) around 7.9 ppm and (m, 2H) around 7.6 ppm.[2]

  • Ethyl Ester:

    • Quartet: ~4.5 ppm (2H, J=7.1 Hz, -OCH ₂CH₃). Note the downfield shift due to the electron-withdrawing quinoxaline ring.

    • Triplet: ~1.4 ppm (3H, J=7.1 Hz, -OCH₂CH ₃).

  • Morpholine Ring:

    • Triplet: ~3.8 ppm (4H, -O-CH ₂-).

    • Triplet: ~3.4 ppm (4H, -N-CH ₂-).

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Observed peak at 288.3 m/z .

Biological Context: Kinase Inhibition Potential

The 3-morpholinoquinoxaline scaffold is a "privileged structure" in drug discovery, frequently serving as a bioisostere for ATP in the binding pockets of lipid kinases, specifically the PI3K/Akt/mTOR pathway.

Mechanism of Action: The morpholine oxygen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the quinoxaline nitrogen (N1) often interacts with conserved water molecules or backbone amides. The ethyl ester at C2 provides a vector for further modification to access the "selectivity pocket" of the enzyme.

Signaling Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Activated) PI3K PI3K (Class I) Target of Quinoxaline Scaffold RTK->PI3K Activation PIP3 PIP2 -> PIP3 (Lipid Phosphorylation) PI3K->PIP3 Catalysis AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex 1 (Cell Growth/Proliferation) AKT->mTOR Phosphorylation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition Drug Ethyl 3-morpholin-4-yl- quinoxaline-2-carboxylate Drug->PI3K ATP Competitive Inhibition

Caption: Figure 2.[4] The PI3K/Akt/mTOR signaling cascade, highlighting the inhibition point of morpholino-quinoxaline derivatives.

References

  • PubChem Compound Summary. (2025). Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CID 108222-18-0). National Center for Biotechnology Information. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Medicinal Research Reviews. [Link]

  • Kumari, A., & Singh, R. K. (2020).[2] Morpholine as Ubiquitous Pharmacophore in Medicinal Chemistry: Deep Insight into the Structure-Activity Relationship (SAR). Bioorganic Chemistry.[5][6] [Link][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Reagent Selection for the Synthesis of Quinoxaline-2-Carboxylates

Abstract & Strategic Importance Quinoxaline-2-carboxylates are privileged pharmacophores in medicinal chemistry, serving as the structural core for glutamate receptor antagonists (NMDA/AMPA), antibiotics (e.g., Echinomyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Quinoxaline-2-carboxylates are privileged pharmacophores in medicinal chemistry, serving as the structural core for glutamate receptor antagonists (NMDA/AMPA), antibiotics (e.g., Echinomycin), and antitumor agents.[1][2][3] While the quinoxaline ring is ubiquitous, the 2-carboxylate (ester) functionality is chemically distinct.[1] It introduces electronic asymmetry and serves as a critical handle for further diversification (e.g., amidation, reduction).[1]

This guide moves beyond textbook definitions to provide a process-chemistry perspective on synthesizing this scaffold. We focus on the condensation of o-phenylenediamines (OPD) with pyruvate derivatives—the most reliable route—while evaluating reagents that drive conversion, control regioselectivity, and minimize polymerization side-reactions.[1]

Reagent Landscape: The "Why" Behind the Choice

The synthesis relies on the condensation of a 1,2-diamine with a 1,2-dicarbonyl.[1][3][4][5] For 2-carboxylates, the dicarbonyl is Ethyl Pyruvate (or similar


-keto esters).[1]
Substrate Selection
ReagentRoleCritical Considerations
o-Phenylenediamine (OPD) NucleophileInstability: Oxidizes rapidly in air to dark purple/black impurities.[1] Best Practice: Use freshly recrystallized or generate in situ from 2-nitroaniline (see Protocol 3).[1]
Ethyl Pyruvate ElectrophilePolymerization: Prone to self-aldol condensation.[1] Must be distilled if stored for long periods.[1] The

-keto ketone is more electrophilic than the ester carbonyl, directing the initial attack.[1]
Catalyst Systems[1][4][6][7]
  • None (Thermal): Works but often requires reflux and yields vary.

  • Lewis Acids (

    
    , CAN):  Activate the carbonyl, allowing room temperature (RT) conversion.[1]
    
  • Molecular Iodine (

    
    ):  A "Green" Lewis acid/oxidant that significantly accelerates the dehydration step.
    

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a dual nucleophilic attack followed by dehydration.

ReactionMechanism Figure 1: Condensation Mechanism. Note that the ketone is more reactive than the ester. cluster_0 Reagents OPD o-Phenylenediamine (Nucleophile) Intermediate1 Hemiaminal Intermediate OPD->Intermediate1 Attack on Ketone C=O Pyruvate Ethyl Pyruvate (Electrophile) Pyruvate->Intermediate1 Intermediate2 Imine Formation Intermediate1->Intermediate2 - H2O (Dehydration) Product Quinoxaline-2- carboxylate Intermediate2->Product Cyclization & - H2O

Experimental Protocols

Protocol A: The "Green" Iodine-Catalyzed Synthesis (Recommended)

Why this method? Iodine acts as a mild Lewis acid and facilitates the final aromatization/dehydration steps. It operates at room temperature, suppressing the polymerization of ethyl pyruvate.[1]

Reagents:

  • o-Phenylenediamine (1.0 mmol)[1]

  • Ethyl Pyruvate (1.1 mmol)

  • Molecular Iodine (

    
    ) (5 mol%)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (5 mL)

Step-by-Step:

  • Preparation: Dissolve 108 mg of o-phenylenediamine in 5 mL of EtOH in a round-bottom flask.

  • Addition: Add 13 mg (0.05 mmol) of molecular iodine. Stir for 2 minutes until the solution is homogenous.

  • Initiation: Add 128 mg (1.1 mmol) of ethyl pyruvate dropwise.

  • Reaction: Stir at Room Temperature for 10–30 minutes.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 2:8).[1] The diamine spot will disappear rapidly.

  • Quench: Add 10 mL of 5% aqueous

    
     (sodium thiosulfate) to quench the iodine (removes the brown color).
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL).[1] Dry organic layer over 
    
    
    
    , filter, and concentrate.[1]
  • Purification: Recrystallize from EtOH/Water if necessary.

Expected Yield: 90–95%[1]

Protocol B: Reductive Cyclization (For Unstable Diamines)

Why this method? Many substituted diamines are unstable.[1] This "One-Pot" protocol starts from the stable 2-nitroaniline , reducing it in situ and trapping it immediately with the pyruvate.[1]

Reagents:

  • 2-Nitroaniline derivative (1.0 mmol)[1]

  • Ethyl Pyruvate (1.2 mmol)

  • Sodium Dithionite (

    
    ) (3.0 equiv) or 
    
    
    
  • Solvent: EtOH/H2O (3:1)

Step-by-Step:

  • Dissolution: Dissolve 2-nitroaniline and ethyl pyruvate in 10 mL EtOH/H2O.

  • Reduction: Add Sodium Dithionite in portions over 10 minutes.

    • Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 2–3 hours. The dithionite reduces the nitro group to an amine, which immediately condenses with the pyruvate.[1]

  • Workup: Filter off inorganic salts. Evaporate ethanol. Extract the aqueous residue with DCM.

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of various reagents for the condensation of OPD and Ethyl Pyruvate.

CatalystLoadingConditionsTimeYieldNotes
None N/AReflux (EtOH)2–4 h75–85%Requires heat; some tar formation.[1]
Iodine (

)
5 mol%RT (EtOH)10 min 94% Fastest; cleanest profile; cheap.
CAN (Cerium Ammonium Nitrate)5 mol%RT (H2O)20 min92%Good for aqueous solubility; expensive.
InCl3 10 mol%RT (MeCN)15 min90%Excellent Lewis acid; harder to remove.[1]

Workflow Visualization

Workflow Figure 2: Decision Tree for Protocol Selection Start Start: Substituted o-Phenylenediamine Check Is the Diamine Stable? Start->Check RouteA Protocol A: Iodine Catalysis (Direct Condensation) Check->RouteA Yes RouteB Protocol B: Reductive Cyclization (Start from 2-Nitroaniline) Check->RouteB No (Oxidation prone) ProcessA Add Ethyl Pyruvate + 5% I2 Stir RT, 10-30 min RouteA->ProcessA ProcessB Add Ethyl Pyruvate + Na2S2O4 Reflux, 3 hrs RouteB->ProcessB Quench Quench (Na2S2O3) ProcessA->Quench Isolate Isolate Product (Quinoxaline-2-carboxylate) ProcessB->Isolate Quench->Isolate

Troubleshooting & Optimization (Self-Validating)

  • Problem: Low Yield / Sticky Solid.

    • Cause: Polymerization of Ethyl Pyruvate.[1]

    • Fix: Distill Ethyl Pyruvate before use.[1] Ensure the reaction temperature does not exceed 40°C in Protocol A.

  • Problem: Regioisomers.

    • Context: If using a 4-substituted-1,2-diamine (e.g., 4-methyl-1,2-diaminobenzene), you will get a mixture of 6-methyl and 7-methyl quinoxaline-2-carboxylates.[1]

    • Fix: The condensation is governed by sterics and electronics. The more nucleophilic amine attacks the more electrophilic ketone. Regioisomer separation usually requires column chromatography (very difficult to control chemically in this specific condensation).

  • Problem: Starting Material Remains.

    • Fix: Add 5 mol% more Iodine.[1] The catalyst drives the equilibrium by facilitating water removal.

References

  • Heravi, M. M., et al. (2018).[1] "Recent advances in the synthesis of quinoxalines: A comprehensive review." Synthetic Communications.

  • Bhosale, R. S., et al. (2006).[1] "Molecular iodine catalyzed one-pot synthesis of quinoxalines."[1] Tetrahedron Letters.

  • More, S. V., et al. (2005).[1] "Cerium(IV) ammonium nitrate (CAN) as a catalyst for the synthesis of quinoxaline derivatives." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2025). "Synthesis of Quinoline and Quinoxaline-2-Carboxylates: Optimization Notes."

  • Shaabani, A., et al. (2008).[1] "Green synthesis of quinoxaline derivatives using ionic liquids." Journal of Iranian Chemical Society.

Sources

Application

Application Note: Solvent Engineering for the Synthesis and Derivatization of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Abstract & Scope This application note details the solvent selection strategy for the synthesis and subsequent derivatization of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate . This scaffold is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the solvent selection strategy for the synthesis and subsequent derivatization of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate . This scaffold is a critical pharmacophore in drug discovery, exhibiting significant biological activity in anticancer (PI3K/mTOR inhibition) and antimicrobial research.

The guide addresses the "solubility vs. reactivity" paradox inherent to fused nitrogen heterocycles. We provide validated protocols for Nucleophilic Aromatic Substitution (SNAr) and ester hydrazinolysis, transitioning from traditional high-VOC solvents (DMF, DCM) to sustainable, high-performance alternatives (Ethanol, 2-MeTHF, Cyrene™).

Strategic Solvent Selection

The quinoxaline core is electron-deficient, making it an excellent electrophile, while the morpholine moiety introduces both basicity and lipophilicity. The ethyl ester provides a handle for further functionalization but is susceptible to hydrolysis.

Solvent Performance Matrix

The following table contrasts traditional solvents with recommended "Green" alternatives based on yield, solubility, and workup efficiency for this specific scaffold.

SolventRoleDielectric Const.[1] (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Boiling Pt. (°C)SuitabilityApplication Note
Ethanol (EtOH) Primary Rec. 24.578High Ideal for SNAr reflux. Product often precipitates upon cooling (crystallization-driven isolation).
DMF Traditional36.7153LowHigh solubility but difficult removal. Promotes side-reactions at high T. Avoid if possible.
2-MeTHF Green Alt.6.9780High Excellent for extraction and biphasic reactions. Higher stability than THF.
Cyrene™ Green Alt.32.0203MediumBio-based replacement for DMF/NMP. Good for high-temp microwave synthesis.
Dichloromethane Extraction8.9340LowHigh volatility, environmental hazard. Replace with Ethyl Acetate or 2-MeTHF.

Core Workflow: SNAr Synthesis

The synthesis of the target molecule typically proceeds via the displacement of a chlorine atom on the quinoxaline ring by morpholine.[2]

Reaction Pathway Diagram

The following diagram illustrates the synthesis and potential side-reaction pathways, emphasizing the role of solvent polarity in transition state stabilization.

ReactionPathway cluster_conditions Solvent Effects Start Ethyl 3-chloroquinoxaline- 2-carboxylate TS Meisenheimer Complex (Transition State) Start->TS + Morpholine Solvent: EtOH (Reflux) Morpholine Morpholine (Nucleophile) Morpholine->TS Product Ethyl 3-morpholin-4-yl quinoxaline-2-carboxylate TS->Product - HCl (Base: K2CO3) Note Polar Protic solvents (EtOH) stabilize the leaving group (Cl-) and facilitate precipitation. TS->Note Hydrolysis Side Product: Carboxylic Acid Product->Hydrolysis Water contamination High Temp

Caption: SNAr pathway transforming the chloro-precursor to the morpholine derivative. Ethanol promotes product precipitation, preventing over-reaction.

Optimized Protocol (Ethanol Reflux)

Objective: Synthesis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate.

Reagents:

  • Ethyl 3-chloroquinoxaline-2-carboxylate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Triethylamine (Et3N) or K2CO3 (1.5 equiv)

  • Solvent: Absolute Ethanol (10 mL per gram of substrate)

Procedure:

  • Dissolution: Charge a round-bottom flask with Ethyl 3-chloroquinoxaline-2-carboxylate and Absolute Ethanol. Stir at room temperature until a suspension or clear solution is formed.

  • Addition: Add Triethylamine (base) followed by the dropwise addition of Morpholine.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[2] The starting material (Rf ~0.6) should disappear, and a fluorescent yellow/orange product spot (Rf ~0.4) should appear.[3]

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to 0–5°C in an ice bath.

    • The target ester typically precipitates as a yellow crystalline solid due to lower solubility in cold ethanol compared to the starting materials.

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2x) and water (2x) to remove morpholine hydrochloride salts.

  • Drying: Dry under vacuum at 40°C.

Why this works: Ethanol acts as a "Goldilocks" solvent. It is hot enough to dissolve the reactants but polar enough to force the hydrophobic product out of solution upon cooling, acting as a self-purifying system.

Downstream Application: Hydrazinolysis

A common next step in drug development is converting the ester to a hydrazide to create Schiff bases or cyclized oxadiazoles.

Protocol

Reaction: Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate + Hydrazine Hydrate


 Hydrazide.

Solvent Choice: Methanol or Ethanol .

  • Rationale: Hydrazine hydrate is miscible with alcohols. The resulting hydrazide is often less soluble than the ester, allowing for filtration-based isolation.

Procedure:

  • Dissolve the ester (from Section 3) in Ethanol (15 volumes).

  • Add Hydrazine Hydrate (80%, 5.0 equiv).

  • Reflux for 6–12 hours.

  • Critical Step: Upon cooling, the hydrazide may form a gel or fine precipitate. If no solid forms, concentrate the solvent volume by 50% and add diethyl ether or heptane to induce precipitation.

Troubleshooting & Quality Control

Common Failure Modes
ObservationCauseCorrective Action
Low Yield (SNAr) Incomplete conversion or product stays in mother liquor.Extend reflux time. Evaporate ethanol and switch to 2-MeTHF/Water extraction.
Hydrolysis (Acid formation) Wet solvent + Base + Heat.Use Absolute Ethanol.[4] Ensure glassware is dry.
Oiling Out Product is impure or solvent is too non-polar.Re-dissolve in hot ethanol and add a seed crystal.
Self-Validation Check

To confirm the integrity of the protocol without external analysis:

  • Visual Check: The starting chloro-ester is typically colorless or pale. The morpholine product is distinctly yellow/orange (conjugation extension).

  • Solubility Check: The product should be soluble in DCM but insoluble in water. If the solid dissolves in water, it is likely the morpholine salt, not the product.

References

  • Perin, N., et al. (2021). Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. National Institutes of Health (PMC). Retrieved from [Link]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Green Chemistry. Retrieved from [Link]

  • Ajani, O. O., et al. (2024).[5] Microwave-Assisted Synthesis and Antimicrobial Activity of Quinoxaline Derivatives. International Journal of Medicinal Chemistry. Retrieved from [Link]

  • Desai, N. C., et al. (2016). Synthesis and antimicrobial screening of some new quinoxaline based Schiff bases. Journal of Saudi Chemical Society. Retrieved from [Link]

Sources

Method

Crystallization methods for Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Executive Summary This guide details the isolation and purification of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (EMQC) via crystallization. While often synthesized via nucleophilic aromatic substitution ( ) of eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the isolation and purification of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (EMQC) via crystallization. While often synthesized via nucleophilic aromatic substitution (


) of ethyl 3-chloroquinoxaline-2-carboxylate, the crude product frequently contains unreacted starting material and the 2,3-dimorpholino  byproduct.

This protocol prioritizes purity over immediate yield , utilizing the differential solubility of the mono-morpholino ester against the bis-substituted impurity. We present two primary methodologies: a thermodynamic cooling crystallization (Method A) for high-purity API generation, and a kinetic anti-solvent method (Method B) for maximizing recovery from mother liquors.

Compound Profile & Physicochemical Drivers

Understanding the molecular interactions is prerequisite to successful crystallization.

  • Target Molecule: Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate[1]

  • Molecular Weight: ~287.3 g/mol

  • Key Functional Groups:

    • Quinoxaline Core: Planar, aromatic,

      
      -
      
      
      
      stacking potential.
    • Ethyl Ester (C-2): Lipophilic, weak H-bond acceptor.

    • Morpholine (C-3): The critical "crystallization handle."[2] The ether oxygen and amine nitrogen provide H-bond acceptor sites, increasing solubility in alcohols compared to the chloro-precursor.

Solubility Profile (Experimental Estimates):

Solvent ClassSolventSolubility (25°C)Solubility (Boiling)Suitability
Protic Ethanol (EtOH) Moderate High Ideal (Primary)
ProticMethanolHighVery HighRisk of yield loss
ProticWaterInsolubleInsolubleIdeal Anti-solvent
Aprotic PolarEthyl AcetateHighHighGood solvent for extraction
Non-PolarHexanes/HeptaneLowLowAnti-solvent
ChlorinatedDCMVery HighVery HighToo soluble for crystallization

Workflow Visualization

The following diagram outlines the logical flow for purification, highlighting the critical decision points for impurity rejection.

CrystallizationWorkflow Start Crude Reaction Mixture (Target + Bis-impurity + Salts) Workup Aq. Workup & Solvent Swap (Target in EtOAc -> Evaporate) Start->Workup SolventSelect Primary Solvent Addition (Ethanol) Workup->SolventSelect Dissolution Heat to Reflux (78°C) Ensure Saturation SolventSelect->Dissolution Check Clear Solution? Dissolution->Check Filter Hot Filtration (Remove Salts/Insolubles) Check->Filter No (Solids present) Cooling Controlled Cooling (10°C/hour -> 0°C) Check->Cooling Yes Filter->Cooling OilCheck Oiling Out? Cooling->OilCheck Seed Add Seed Crystal Reheat to Cloud Point OilCheck->Seed Yes Harvest Filtration & Wash (Cold EtOH) OilCheck->Harvest No (Crystals formed) Seed->Cooling

Figure 1: Decision tree for the purification of EMQC, addressing common failure modes like oiling out.

Detailed Protocols

Method A: Thermodynamic Cooling Crystallization (Ethanol)

Best for: Removing the bis-morpholino impurity and achieving >99% purity.

Rationale: The mono-substituted product has a steep solubility curve in ethanol (soluble hot, insoluble cold). The bis-substituted impurity is generally more soluble in cold ethanol, allowing it to remain in the mother liquor.

Protocol Steps:

  • Preparation: Transfer 10.0 g of crude EMQC solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (Absolute) (approx. 5–7 mL per gram of crude). Note: Do not use denatured ethanol containing methanol if yield is critical, as methanol increases solubility.

  • Dissolution: Heat the mixture to reflux (78°C) with vigorous stirring.

    • Checkpoint: If the solution is not clear after 10 minutes at reflux, add ethanol in 2 mL increments. If insolubles persist (likely inorganic salts like KCl/NaCl from the synthesis), perform a hot filtration through a pre-warmed sintered glass funnel.

  • Controlled Cooling (The Critical Step):

    • Remove the heat source and allow the flask to cool to room temperature (20–25°C) slowly on a cork ring (approx. rate: 1°C/min). Do not use an ice bath yet. Rapid cooling traps impurities.

    • Observation: Needle-like crystals (characteristic of quinoxalines) should begin to form around 40–50°C.

  • Terminal Crystallization: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol . Crucial: Warm ethanol will re-dissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Method B: Anti-Solvent Crystallization (EtOAc / Hexane)

Best for: Material that "oils out" in ethanol or has high organic solubility.

Rationale: If the compound is too soluble in alcohols, a binary system uses a "good" solvent (Ethyl Acetate) to dissolve and a "bad" solvent (Hexane/Heptane) to force precipitation.

Protocol Steps:

  • Dissolve the crude material in the minimum amount of Ethyl Acetate (EtOAc) at room temperature.

  • Filter any insoluble particulates.[3]

  • Slowly add Hexane dropwise to the stirring EtOAc solution until a persistent cloudiness (turbidity) appears.

  • Add a few drops of EtOAc to just clear the solution.

  • Cover and let stand undisturbed. As the solvents equilibrate and evaporate (if open vessel) or cool, crystals will form.

  • Note: If an oil forms instead of crystals, scratch the glass side with a spatula or add a seed crystal from Method A.

Characterization & Validation Criteria

To ensure the protocol was successful, the isolated solid must meet these metrics.

AttributeMethodAcceptance CriteriaNotes
Appearance VisualPale yellow to off-white needlesDark orange/brown indicates oxidation or residual impurities.
Purity HPLC (UV 254nm)> 98.5% areaKey impurity: Bis-morpholino quinoxaline (elutes later due to lipophilicity).
Melting Point DSC / CapillarySharp range (< 2°C width)Broad range indicates solvent inclusion or mixed polymorphs.
Residual Solvent GC-Headspace< 5000 ppm (Ethanol)Ethanol solvates are possible; TGA can confirm desolvation.

Troubleshooting "Oiling Out"

A common issue with morpholine-substituted esters is Liquid-Liquid Phase Separation (LLPS), or "oiling out," before crystallization.

Mechanism: The compound becomes supersaturated but the energy barrier to form a crystal lattice is higher than the energy to form an amorphous oil droplet.

Corrective Actions:

  • Seeding: Retain a small amount of pure crystal from a previous batch. Add it to the turbid mixture at 35–40°C. This provides a template for growth.

  • Trituration: If the product oils out and solidifies into a gum, decant the solvent, add fresh Diethyl Ether or Hexane , and grind the gum with a spatula. This mechanical stress often induces crystallization.

  • Slower Cooling: Wrap the flask in aluminum foil and a towel to slow the cooling rate.

References

  • BenchChem. Methods for improving the purity of synthesized quinoxaline compounds. (2025).[2][4][5][6] Retrieved from .

  • Swellmeen, L., et al. Molecular modelling studies and synthesis of novel quinoxaline derivatives.[7] Tropical Journal of Pharmaceutical Research, 20(3), 599-604 (2021).[7] Link

  • Cabrera, A., et al. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E, 71(11), o892-o893 (2015). Link

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Quinoxaline Synthesis Technical Support Center: A Guide to Troubleshooting Cyclization Steps

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the critical cyclization step of quinoxaline synthesis. The following question-and-answer-based guides offer practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of quinoxaline synthesis?

The most common and classical method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] The reaction proceeds through a two-step mechanism:

  • Imine Formation: One of the amino groups of the 1,2-diamine attacks a carbonyl group of the dicarbonyl compound, followed by dehydration to form an imine intermediate.

  • Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group, leading to a cyclized intermediate. Subsequent dehydration and aromatization yield the stable quinoxaline ring system.[3]

The overall reaction is an acid-catalyzed condensation-cyclization process.[3]

Q2: My quinoxaline synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in quinoxaline synthesis can be attributed to several factors. The classical approach often necessitates high temperatures and strong acid catalysts, which can lead to the degradation of both starting materials and the final product.[4] Key issues include:

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can participate in side reactions, consuming the reactants and lowering the yield of the desired quinoxaline.[4][5] The o-phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities.[5]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical. An inappropriate selection can significantly hinder the reaction's progress.[4]

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.[4]

  • Product Degradation: The synthesized quinoxaline may be unstable under the applied reaction conditions, especially with prolonged heating or in the presence of strong acids.[4]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic rings of the reactants can decrease their reactivity, leading to lower yields.[6]

Q3: I'm observing multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products, particularly regioisomers, is a frequent challenge, especially when using unsymmetrically substituted o-phenylenediamines.[4] The two amino groups in an unsymmetrical diamine may exhibit different reactivities, leading to the formation of isomeric quinoxalines.[4] The choice of catalyst and reaction conditions can play a crucial role in controlling this regioselectivity.[4]

Q4: What are the best practices for purifying my quinoxaline product?

Purification can be challenging due to the presence of closely related impurities or isomers.[4] Common and effective purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid quinoxaline products. Ethanol is a frequently used solvent for this purpose.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective alternative.[6][7]

  • Filtration and Washing: The crude product can often be isolated by filtration and then washed with a suitable solvent to remove impurities.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following guide will walk you through the key areas to investigate.

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low/No Yield Observed check_reagents 1. Verify Starting Material Quality start->check_reagents reagent_ok Reagents Pure check_reagents->reagent_ok reagent_bad Purify/Replace Reagents reagent_ok->reagent_bad No optimize_conditions 2. Optimize Reaction Conditions reagent_ok->optimize_conditions Yes reagent_bad->check_reagents conditions_bad Systematically Vary: - Catalyst - Solvent - Temperature - Time optimize_conditions->conditions_bad conditions_ok Yield Improved? conditions_ok->optimize_conditions No check_completion 3. Monitor Reaction Progress conditions_ok->check_completion Yes conditions_bad->conditions_ok completion_ok Reaction Complete? check_completion->completion_ok completion_bad Increase Time/Temperature or Change Catalyst completion_ok->completion_bad No workup 4. Review Work-up & Purification completion_ok->workup Yes completion_bad->check_completion success Successful Synthesis workup->success Minimal Loss

Caption: A systematic workflow for diagnosing and resolving low product yield in quinoxaline synthesis.

Detailed Troubleshooting Steps:

  • Assess Starting Material Purity:

    • Rationale: Impurities in the o-phenylenediamine or dicarbonyl compound are a primary cause of low yields due to side reactions.[4][5]

    • Action: Before beginning the synthesis, purify the starting materials. o-Phenylenediamines can be purified by recrystallization from an ethanol/water mixture or by sublimation. Dicarbonyl compounds can be purified by recrystallization or column chromatography.[4] Use freshly purified reagents, and store o-phenylenediamine under an inert atmosphere to prevent oxidation.[6]

  • Optimize Reaction Conditions:

    • Rationale: The interplay of catalyst, solvent, and temperature is critical for efficient cyclization.

    • Action:

      • Catalyst: A wide variety of catalysts can be employed, from classical acid catalysts to modern, greener alternatives. If your current catalyst is ineffective, consider screening others.[4][6]

      • Solvent: Experiment with different solvents. While ethanol and acetic acid are traditional choices, greener options like ethanol/water mixtures or even solvent-free conditions have proven effective.[6][8]

      • Temperature: High temperatures can promote side reactions and degradation.[6] Attempt the reaction at a lower temperature, or even at room temperature, especially when using a highly efficient catalyst.[6] Conversely, if the reaction is sluggish, a gradual increase in temperature or the use of microwave irradiation might be necessary.[4]

  • Monitor Reaction Completion:

    • Rationale: An incomplete reaction will naturally lead to a low yield.

    • Action: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will allow you to determine if the starting materials are being consumed and when the reaction has reached completion.

  • Review Work-up and Purification Procedures:

    • Rationale: Significant product loss can occur during extraction and purification.

    • Action: Ensure that your work-up procedure is optimized to minimize product loss. This includes using the correct solvents for extraction and washing, and ensuring complete precipitation or crystallization.[7]

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

CatalystSubstratesSolventTemperatureTimeYield (%)Reference
Noneo-phenylenediamine + BenzilRefluxing Ethanol/Acetic AcidReflux2-12 h34-85[6][8]
Phenol (20 mol%)Aromatic o-diamine + 1,2-dicarbonylEthanol:Water (7:3)Room Temp.-High[6]
TiO2-Pr-SO3HSubstituted 1,2-phenylenediamine + BenzilEthanolRoom Temp.10 min95[9]
Cerium(IV) Ammonium Nitrate (CAN)Substituted Benzil + o-phenylenediamine derivativesAcetonitrile or Protic SolventsRoom Temp.20 minHigh[9]
Alumina-Supported Heteropolyoxometalateso-phenylenediamine + BenzilToluene25°C2 h92[10]
Pyridine (10 mol%)1,2-diaminobenzene + Phenacyl bromideTHFRoom Temp.2 hExcellent[11]
Problem 2: Significant Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired quinoxaline.

Workflow for Minimizing Side Products

SideProductTroubleshooting start Side Products Observed analyze_impurities 1. Identify Side Products (if possible) start->analyze_impurities optimize_temp 2. Optimize Reaction Temperature analyze_impurities->optimize_temp temp_bad Lower Temperature or Run at Room Temp. optimize_temp->temp_bad temp_ok Purity Improved? temp_ok->optimize_temp No screen_catalysts 3. Screen Different Catalysts temp_ok->screen_catalysts Yes temp_bad->temp_ok catalyst_bad Test Milder or More Selective Catalysts screen_catalysts->catalyst_bad catalyst_ok Selectivity Improved? catalyst_ok->screen_catalysts No check_stoichiometry 4. Verify Reactant Stoichiometry catalyst_ok->check_stoichiometry Yes catalyst_bad->catalyst_ok success Clean Reaction Profile check_stoichiometry->success

Caption: A workflow to guide the minimization of side product formation in quinoxaline synthesis.

Detailed Troubleshooting Steps:

  • Identify Common Side Products:

    • Benzimidazoles: These can form via rearrangement, especially under harsh acidic conditions.[5]

    • Over-oxidation Products: The o-phenylenediamine starting material is prone to oxidation, leading to colored impurities.[5]

    • Incomplete Condensation Products: Mono-imine intermediates may be isolated if the reaction does not go to completion.[5]

    • Dimers: Self-condensation of the quinoxaline product can occur in the presence of strong acids.[5]

  • Optimize Reaction Temperature:

    • Rationale: Higher temperatures can provide the activation energy for undesired reaction pathways.[6]

    • Action: Attempt the reaction at a lower temperature. Many modern catalytic systems are highly efficient at room temperature.[6]

  • Screen Catalysts for Selectivity:

    • Rationale: The nature of the catalyst can significantly influence the reaction pathway and, therefore, the product distribution.

    • Action: If you are observing significant side products, consider screening a range of catalysts, including milder options like iodine or cerium(IV) ammonium nitrate, or heterogeneous catalysts that can be easily removed.[5][12]

  • Control Stoichiometry:

    • Rationale: An excess of one reactant can lead to the formation of byproducts.

    • Action: Ensure that the reactants are added in the correct stoichiometric ratio.

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis using Phenol as a Catalyst

This protocol describes a green and efficient method for quinoxaline synthesis at room temperature.[6]

Materials:

  • Aromatic o-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Phenol (20 mol%)

  • Ethanol:Water (7:3, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the ethanol:water (7:3, 10 mL) solvent mixture.

  • Add the catalytic amount of phenol (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add water (20 mL) to the mixture.

  • Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the precipitation of the product.

  • Collect the crystalline product by filtration.

  • Wash the product with water and dry it.

Protocol 2: General Procedure for Purification by Recrystallization

This protocol outlines a standard procedure for purifying solid quinoxaline derivatives.[7]

Materials:

  • Crude quinoxaline product

  • Appropriate solvent or solvent system (e.g., ethanol, methanol/water)

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the quinoxaline derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice-water bath can maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.

References

  • Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Mother Theresa Institute. (2024, August 3). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • Narsaiah, B. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Retrieved from [Link]

  • Bentham Science. (2017, September 1). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline using different catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Hernandez-Vazquez, E., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Retrieved from [Link]

  • Springer. (2023, August 3). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Retrieved from [Link]

  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • Springer. (2023, July 7). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Retrieved from [Link]

  • ACS Publications. (2018, July 23). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • RSC Publishing. (2021, November 19). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • International Formulae Group. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Retrieved from [Link]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility and Handling of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Welcome to the technical support guide for Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the aq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive, scientifically-grounded resource that combines theoretical understanding with practical, field-proven methodologies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with poorly soluble quinoxaline derivatives.

Q1: Why is Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate expected to have low water solubility?

Answer: The limited aqueous solubility of this compound stems from its molecular structure, which presents a classic dichotomy of hydrophobic and hydrophilic features.

  • Hydrophobic Core: The dominant feature is the quinoxaline ring system. This fused aromatic structure (a benzopyrazine) is rigid, planar, and inherently lipophilic (fat-loving), which leads to a strong tendency to be repelled by water[1][2]. The ethyl carboxylate group further contributes to this nonpolar character.

  • Hydrophilic Group: The molecule contains a morpholine substituent. While morpholine itself is a water-soluble base, its contribution is often insufficient to overcome the hydrophobicity of the larger quinoxaline scaffold[3].

  • Crystal Lattice Energy: In its solid state, the compound's molecules are likely arranged in a stable crystal lattice. Significant energy is required to break these intermolecular bonds before dissolution can occur, a process that is not energetically favorable in water alone[4].

Therefore, while not entirely insoluble, the compound is expected to be poorly soluble in neutral aqueous media, a common characteristic for many quinoxaline derivatives developed for biological screening[5].

Q2: My compound won't dissolve directly in my aqueous buffer. What is the standard first step for solubilization?

Answer: The universally accepted first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its exceptional ability to dissolve a wide range of organic compounds[6].

The key is to create a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to an intermediate concentration (still in 100% DMSO) before the final dilution into your aqueous assay buffer. This stepwise process helps prevent the compound from precipitating upon the sudden solvent shift[6][7].

start Start: Compound as Solid Powder weigh 1. Accurately weigh compound start->weigh calc 2. Calculate required volume of DMSO for desired stock concentration (e.g., 10 mM) weigh->calc dissolve 3. Add calculated volume of 100% DMSO to the solid calc->dissolve mix 4. Mix thoroughly (Vortex, Sonicate, or Gentle Warming if necessary) dissolve->mix check 5. Visually inspect for complete dissolution mix->check aliquot 6. Aliquot into single-use volumes check->aliquot Solution is clear store 7. Store at -20°C or -80°C, protected from light and moisture aliquot->store end_node End: Concentrated DMSO Stock Ready for Use store->end_node decision decision process process solution solution start Start: Compound precipitates from DMSO stock in aqueous buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso lower_dmso Lower the DMSO concentration by adjusting stock concentration or dilution factor. check_dmso->lower_dmso Yes ph_sol Can assay pH be modified? check_dmso->ph_sol No lower_dmso->start Re-test adjust_ph Adjust pH of buffer (acidify) to protonate compound. See Protocol 2. ph_sol->adjust_ph Yes cosolvent Can the assay tolerate other co-solvents? ph_sol->cosolvent No ph_success Success: Soluble adjust_ph->ph_success use_cosolvent Use alternative/additional co-solvents like PEG 400. See Table 1. cosolvent->use_cosolvent Yes excipients Advanced Formulation Needed? cosolvent->excipients No cosolvent_success Success: Soluble use_cosolvent->cosolvent_success use_surfactant Use Surfactants (e.g., Tween 80) to form micelles. See Protocol 3. excipients->use_surfactant Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) for inclusion complexation. See Protocol 4. excipients->use_cyclodextrin Yes excipient_success Success: Soluble use_surfactant->excipient_success use_cyclodextrin->excipient_success

Caption: Troubleshooting workflow for addressing compound precipitation in aqueous assays.

Q4: How can I leverage pH to improve the solubility of my compound?

Answer: Adjusting the pH is a powerful and simple technique for ionizable compounds..[][9] Your compound has at least two basic nitrogen atoms: one in the quinoxaline ring and one in the morpholine ring. In an acidic environment (lower pH), these nitrogen atoms can become protonated, forming a positively charged salt. This salt form is generally much more soluble in water than the neutral free base.[10][11]

You can perform a simple pH-solubility screen to determine the optimal pH for your experiments. (See Protocol 2).

Q5: Are there other solubilizing agents I can use besides changing the pH?

Answer: Yes, several formulation strategies can significantly enhance aqueous solubility. The two most common and effective approaches for laboratory-scale experiments are the use of surfactants and cyclodextrins.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. The hydrophobic tails of the surfactant molecules form a core, into which your poorly soluble compound can partition, while the hydrophilic heads face the water, rendering the entire micelle-drug complex soluble.[12][13][14] Common examples include Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS).

  • Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape. They have a hydrophobic inner cavity and a hydrophilic exterior. Your compound can form a "host-guest" inclusion complex by fitting into the hydrophobic cavity, while the hydrophilic outer surface allows the entire complex to dissolve readily in water.[15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical research for this purpose.

Quantitative Data Summary & Comparison

Table 1: Comparison of Common Solubilization Strategies

MethodMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
DMSO Co-solvency Dissolves compound in an organic solvent, then diluted in aqueous phase.< 0.5% in final assay [6]Simple, effective for stock solutions, widely used.Can be toxic to cells at >1%; compound may precipitate on dilution.[4][6]
pH Adjustment Protonates basic functional groups to form a more soluble salt.pH < pKa of compoundSimple, cost-effective, can dramatically increase solubility.[][9]Only works for ionizable compounds; pH change may affect assay or cell viability.
Surfactants Forms micelles that encapsulate the hydrophobic drug molecule.> CMC (e.g., 0.01-1%)High solubilization capacity, enhances stability.[12][19]Can interfere with biological assays or disrupt cell membranes.
Cyclodextrins Forms a host-guest inclusion complex, masking the drug's hydrophobicity.1-10% w/vLow toxicity, high solubilization efficiency, can improve bioavailability.[16][17]Can be expensive; may interact with other formulation components.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Determine Molecular Weight (MW): The molecular formula for Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is C₁₅H₁₇N₃O₃. Its MW is approximately 301.32 g/mol .

  • Calculate Mass: To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you need: Mass = Concentration x Volume x MW Mass = 0.010 mol/L x 0.001 L x 301.32 g/mol = 0.00301 g = 3.01 mg

  • Weigh Compound: Accurately weigh 3.01 mg of the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming (to 37°C) can also be used cautiously, but be aware of potential compound degradation.[6]

  • Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from moisture and light.[6]

Protocol 2: pH-Dependent Solubility Screening
  • Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Add Compound: To separate tubes each containing 1 mL of a different pH buffer, add a small, known excess amount of the solid compound (e.g., 1-2 mg).

  • Equilibrate: Cap the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.

  • Separate: After equilibration, filter the suspension through a 0.22 µm PVDF or similar filter to remove any undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analyze: Plot the measured solubility against the pH to determine the pH at which the compound's solubility is highest. This will inform the optimal buffer composition for your experiments.

Protocol 3: Solubilization Using a Surfactant (Tween® 80)
  • Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.

  • Screen Concentrations: Create a series of buffer solutions containing different final concentrations of Tween® 80 (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%).

  • Prepare Working Solution: Take your concentrated DMSO stock (from Protocol 1) and add a small aliquot to each surfactant-containing buffer to achieve your desired final compound concentration. Vortex immediately.

  • Observe: Visually inspect for precipitation. The lowest concentration of Tween® 80 that keeps your compound in solution is the optimal concentration to use.

  • Control: Always include a vehicle control in your biological experiments containing the same final concentration of DMSO and Tween® 80 to account for any effects of the excipients themselves.

Protocol 4: Solubilization Using Cyclodextrin (HP-β-CD) Complexation
  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. This may require some gentle warming and stirring to fully dissolve.

  • Add Compound: Add an excess amount of your solid compound directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. This extended time allows for the formation of the inclusion complex.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using HPLC or UV-Vis spectrophotometry. This clear, filtered solution is your cyclodextrin-complexed stock, which can be further diluted in your assay buffer.

References

  • Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Vaia. (2024). Cyclodextrin Complexes: Host & Drug Delivery. Vaia. [Link]

  • Greenwood Team. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Greenwood Blog. [Link]

  • Unknown Author. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Makarov, V., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. [Link]

  • Al-kassas, R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. [Link]

  • Unknown Author. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Bhadoriya, S.S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Longdom Publishing. [Link]

  • Taupitz, T., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]

  • Jain, P., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Maheshwari, R.K. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Unknown Author. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Li, D., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

  • Bauer, C., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]

  • Yustika, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Savjani, K.T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation. [Link]

  • Kwarciak-Kozłowska, A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Ferreira, I., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]

  • Patel, S.A., et al. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Executive Summary This technical guide addresses the stability profile of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate in Dimethyl Sulfoxide (DMSO). While the quinoxaline core provides a robust scaffold, the ethyl est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate in Dimethyl Sulfoxide (DMSO). While the quinoxaline core provides a robust scaffold, the ethyl ester moiety at position 2 introduces a specific vulnerability to hydrolysis, particularly in hygroscopic solvents like DMSO.[1]

This guide is structured to provide researchers with actionable protocols to mitigate degradation, ensure consistent solubility, and maintain data integrity during biological assays.

Part 1: Solubility & Stock Preparation

The Solubility Profile

The presence of the morpholine ring enhances the polarity of the molecule compared to a bare quinoxaline, but the compound remains predominantly lipophilic.[1] DMSO is the preferred solvent for stock solutions.[1]

Table 1: Solubility Specifications

Solvent Max Solubility (Est.) Stability Rating Comments
DMSO ~50 mM (14.3 mg/mL) High (Anhydrous) Recommended. Hygroscopic nature requires careful handling.
Ethanol < 10 mM Moderate Lower solubility limits stock concentration.[1]

| Water/PBS | < 0.1 mM | Low | Insoluble. Requires carrier (DMSO) for introduction.[1] |

Protocol: Preparation of a 10 mM Stock Solution

Target: Prepare 1 mL of 10 mM stock. Mass Required: 2.87 mg (Based on MW 287.31).[1]

  • Weighing: Weigh 2.9 mg of solid compound into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.00 mL of high-grade, anhydrous DMSO (≥99.9%).

    • Critical Note: Do not use DMSO that has been opened and stored at room temperature for months; it likely contains significant water.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Inspection: Visually confirm a clear, homogeneous solution.

  • Aliquot & Store: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Visual Workflow: Stock Preparation

StockPrep Start Solid Compound (2.9 mg) AddSolvent Add Anhydrous DMSO (1.0 mL) Start->AddSolvent Mix Vortex (30s) & Sonicate (5m) AddSolvent->Mix Check Visual QC: Clear Solution? Mix->Check Check->Mix No (Repeat) Store Aliquot & Store (-20°C, Desiccated) Check->Store Yes

Figure 1: Step-by-step workflow for preparing a stable stock solution, emphasizing visual QC and immediate storage.

Part 2: Chemical Stability & Degradation Mechanisms

The Primary Threat: Ester Hydrolysis

The most common failure mode for this compound in DMSO is hydrolysis of the ethyl ester .[1]

  • Mechanism: DMSO is hygroscopic.[1] If the stock solution absorbs atmospheric moisture, water molecules can attack the carbonyl carbon of the ethyl ester.[1]

  • Catalysis: This reaction is accelerated if the DMSO contains trace impurities (amines or acids) or if the solution is subjected to repeated temperature shifts.[1]

  • Product: The degradation yields 3-morpholin-4-ylquinoxaline-2-carboxylic acid and ethanol. The free acid often has significantly different biological potency and solubility (often precipitating).[1]

Visualizing the Degradation Pathway

Hydrolysis Compound Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (Active Ester) Reaction Hydrolysis Compound->Reaction Conditions Conditions: 1. Water (from hygroscopic DMSO) 2. Freeze-Thaw Cycles 3. Trace Acidity/Basicity Conditions->Reaction Acid 3-morpholin-4-ylquinoxaline-2-carboxylic acid (Inactive/Altered Potency) Reaction->Acid Ethanol Ethanol (Byproduct) Reaction->Ethanol

Figure 2: The hydrolysis pathway.[1] Water ingress into DMSO converts the active ester into its corresponding carboxylic acid.[1]

Troubleshooting & FAQs

Q: My DMSO stock has turned cloudy after a week at 4°C. Is it safe to use? A: No. Cloudiness usually indicates precipitation.[1] This could be the compound crashing out due to low temperature (reversible by warming) or the formation of the less soluble carboxylic acid degradation product (irreversible).[1]

  • Test: Warm to 37°C. If it clears, it was just solubility.[1] If precipitate remains, discard the stock.[1]

Q: Can I store the stock at Room Temperature (RT)? A: Short term (hours) is acceptable. Long term (>24h) is risky.[1] DMSO enhances the rate of nucleophilic attacks (like hydrolysis) compared to water [1].[1][2] Always store at -20°C to kinetically slow down degradation.[1]

Q: Why did my IC50 shift after 3 months? A: You likely have a mixture of the ester and the free acid.[1] The free acid may not bind to the target with the same affinity, or it may not permeate the cell membrane as effectively as the ester.[1]

Part 3: Biological Application Guidelines

Preventing "Crash-Out" in Media

When transferring from DMSO to aqueous culture media, the drastic change in polarity can cause immediate precipitation.[1]

Protocol: The Intermediate Dilution Step Do not add 100% DMSO stock directly to the cell well.[1]

  • Prepare Intermediate: Dilute the 10 mM stock 1:10 in culture media (or PBS) to create a 1 mM "working solution" (10% DMSO).

  • Mix Immediately: Vortex this intermediate instantly.

  • Final Dilution: Add the working solution to your cells to achieve the final concentration (e.g., 10 µM, 0.1% DMSO).

Why this works: This step-down approach prevents local regions of high concentration where the compound exceeds its aqueous solubility limit.[1]

QC Checklist for Researchers

References

  • GChem Global. "Ester Hydrolysis - Proven DMSO Reactions."[1] GChem Global Technical Resources.[1] Accessed February 24, 2026.[1] Link

  • National Institutes of Health (NIH). "Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives."[1] PubMed.[1] Accessed February 24, 2026.[1] Link

  • MDPI. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives."[1] Molecules. Accessed February 24, 2026.[1] Link[1]

  • EPA. "Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate Properties (Analogous Structure Data)."[1] CompTox Chemicals Dashboard. Accessed February 24, 2026.[1] Link[1][3]

Sources

Optimization

Identifying side products in Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate synthesis

Current Status: Operational Topic: Impurity Identification & Process Optimization Ticket ID: CHEM-SUP-8821[1] The Reaction Landscape Before troubleshooting, it is critical to visualize the competitive pathways in this nu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Identification & Process Optimization Ticket ID: CHEM-SUP-8821[1]

The Reaction Landscape

Before troubleshooting, it is critical to visualize the competitive pathways in this nucleophilic aromatic substitution (


).[2] The synthesis typically involves reacting Ethyl 3-chloroquinoxaline-2-carboxylate  with morpholine .[1]

While the


 at the C3 position is the dominant pathway, the C2-ester moiety is labile, leading to specific side products based on moisture content and thermal control.[2]
Reaction Pathway Diagram

ReactionPathways SM Ethyl 3-chloroquinoxaline- 2-carboxylate (SM) Target TARGET PRODUCT Ethyl 3-morpholin-4-ylquinoxaline- 2-carboxylate SM->Target SNAr (Dry Solvents, <80°C) Acid IMPURITY A (Hydrolysis) Carboxylic Acid Derivative SM->Acid H2O / OH- (Wet Solvent) Morph Morpholine (Reagent) Target->Acid Saponification (Aq. Workup pH > 10) Amide IMPURITY B (Aminolysis) Morpholine Amide Derivative Target->Amide Excess Morpholine High Temp (>100°C)

Figure 1: Mechanistic pathway showing the target


 route (Green) versus competitive hydrolysis and aminolysis pathways (Red).[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "My product yield is low, and the solid dissolves in aqueous base."

Diagnosis: Ester Hydrolysis (Impurity A) You have likely formed 3-morpholin-4-ylquinoxaline-2-carboxylic acid .[1]

  • The Science: The ethyl ester at the C2 position is electron-deficient due to the adjacent nitrogen heterocycle. If your solvent (ethanol/DMF) contains water, or if you use a hydroxide base, the ester hydrolyzes to the carboxylic acid.[2] The acid is soluble in aqueous base (forming a salt) and precipitates only upon acidification.[2]

  • Corrective Protocol:

    • Solvent Control: Switch to anhydrous Ethanol or dry DMF.[2]

    • Base Selection: Do not use NaOH or KOH.[2] Use an organic base like Triethylamine (Et3N) or excess morpholine to scavenge the HCl byproduct.[2]

    • Workup: Avoid prolonged exposure to basic aqueous solutions.[1][2] Neutralize quickly.

Issue 2: "Mass Spec shows a peak at [M+41] relative to the target."

Diagnosis: Amide Formation (Impurity B) You have formed (3-morpholin-4-ylquinoxalin-2-yl)(morpholin-4-yl)methanone .[1][2]

  • The Science: Morpholine is a secondary amine and a nucleophile.[2] While it prefers the

    
     reaction at C3 (displacing chloride), prolonged heating or extreme excess of morpholine can cause it to attack the ester carbonyl at C2, displacing the ethoxy group.[2]
    
    • Target MW: ~287.3 g/mol [1][2]

    • Amide MW: ~328.4 g/mol (+41 mass unit shift corresponding to replacing -OEt with -Morpholine).[1][2]

  • Corrective Protocol:

    • Temperature Control: Do not exceed 80°C (refluxing ethanol is usually safe; refluxing DMF/DMSO is risky).[2]

    • Stoichiometry: Limit morpholine to 2.0–2.2 equivalents (1 eq for reaction, 1 eq for HCl scavenging). Avoid using morpholine as the solvent.[2]

Issue 3: "TLC shows a persistent spot with high Rf that won't disappear."[2]

Diagnosis: Incomplete Conversion (Unreacted SM) The C-Cl bond in 3-chloroquinoxaline is activated, but steric hindrance can slow the reaction.[1]

  • The Science: If the reaction stalls, it is often due to the precipitation of Morpholine[2]·HCl salts coating the unreacted starting material, or insufficient thermal energy to overcome the activation barrier.[2]

  • Corrective Protocol:

    • Agitation: Ensure vigorous stirring to break up salt precipitates.[2]

    • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition). The iodide displaces the chloride first (forming a more reactive C-I bond), which is then rapidly displaced by morpholine.[2]

Analytical Validation

Use this table to confirm the identity of your isolated material.

CompoundStructure Description1H NMR Signature (CDCl3, approx)MS (ESI+)TLC Behavior (Hex/EtOAc)
Target Product Ethyl ester + MorpholineTriplet (~1.4 ppm) & Quartet (~4.5 ppm) for Ethyl group.[1][2][M+H]+Mid-Polarity
Impurity A (Acid) Carboxylic Acid + MorpholineLoss of Ethyl signals. Broad singlet >11 ppm (COOH).[2][M-28]+ (Loss of Et)Baseline (Streaks)
Impurity B (Amide) Bis-MorpholineLoss of Ethyl signals. Doubling of morpholine signals (16H total).[1][2][M+41]+More Polar than Target
Starting Material Chloro + Ethyl EsterEthyl signals present.[2] No Morpholine signals (3.6-3.8 ppm). [M-Morph+Cl]+High Rf (Non-polar)
Recommended Analytical Workflow
  • In-Process Control (IPC): Run TLC every 60 minutes.

    • Mobile Phase: 30% Ethyl Acetate in Hexane.[2]

    • Visualization: UV (254 nm).[2] The quinoxaline core fluoresces strongly.[2]

  • Final Confirmation: 1H NMR is required to distinguish the Target from the Amide (Impurity B), as both contain morpholine rings.[2] Look specifically for the preservation of the ethyl ester quartet/triplet .

Standardized Synthesis Protocol

To minimize side products, follow this optimized procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve Ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq) in Anhydrous Ethanol (0.2 M concentration).

  • Addition: Add Morpholine (2.2 eq) dropwise at room temperature.

    • Note: If not using excess morpholine, use Morpholine (1.1 eq) and Triethylamine (1.2 eq).[2]

  • Reaction: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC.[1][2]

  • Workup (Crucial Step):

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove ethanol.[2]

    • Redissolve residue in Ethyl Acetate.[2]

    • Wash with Water (removes Morpholine[2]·HCl salts) followed by Brine .

    • Warning: Do not use 1M NaOH or HCl for washing; keep pH neutral to protect the ester.[2]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography.

References

  • Nucleophilic Substitution Mechanisms in Quinoxalines

    • Mechanistic Insight: The C2/C3 positions in quinoxaline are highly electrophilic due to the inductive effect of the pyrazine nitrogen atoms.[2]

    • Source: Rangnekar, D. W., & Kanetkar, V. R. (2003).[2] Synthesis of novel quinoxaline derivatives. Journal of Heterocyclic Chemistry. [1][2]

  • Aminolysis of Esters (Side Reaction)

    • Mechanistic Insight: Secondary amines like morpholine can convert esters to amides at elevated temperatures, a common impurity profile in heterocyclic ester synthesis.[2]

    • Source:Organic Chemistry Portal: Amidation.[2] Link

  • General Synthesis of Quinoxaline-2-Carboxylates

    • Protocol Validation: Standard protocols for 3-substituted quinoxaline-2-carboxyl

      
       displacement of chloro-precursors.[1]
      
    • Source: PubChem Compound Summary: Ethyl 3-chloroquinoxaline-2-carboxylate.[1] Link

  • Analytical Characterization of Morpholine Adducts

    • Data Support: NMR shifts for morpholine rings attached to electron-deficient heterocycles typically appear at 3.6–3.9 ppm (O-CH2) and 3.2–3.5 ppm (N-CH2).[1][2]

    • Source: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] Wiley.[2] [1][2]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate, a molecule of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with related structural motifs, and provide a robust protocol for acquiring high-quality data.

The Structural Significance of Quinoxaline Derivatives

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties.[1] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of their pharmacological profiles. The title compound, Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate, incorporates three key functional groups: a quinoxaline scaffold, an ethyl carboxylate moiety, and a morpholine ring. Understanding the interplay of these groups and their impact on the electronic environment of the molecule is crucial for its characterization.

Experimental Protocol for 1H NMR Data Acquisition

Achieving a high-resolution 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is recommended for obtaining a publication-quality spectrum of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2] CDCl3 is a common choice for many organic molecules.[3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup (400 MHz NMR Spectrometer):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal, ensuring high resolution.

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm for most organic compounds).

    • Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

In-Depth 1H NMR Spectrum Analysis

The 1H NMR spectrum of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is expected to exhibit distinct signals corresponding to the protons of the quinoxaline ring, the ethyl carboxylate group, and the morpholine ring. The chemical shifts are influenced by the electronic effects (inductive and mesomeric) of the neighboring atoms and functional groups.[5][6]

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Quinoxaline H~ 7.5 - 8.2Multiplet4H
Ethyl (-OCH2CH3)~ 4.4Quartet2H
Morpholine (-N-CH2-)~ 3.8Triplet4H
Morpholine (-O-CH2-)~ 3.6Triplet4H
Ethyl (-OCH2CH3)~ 1.4Triplet3H

Detailed Peak Assignments and Rationale:

  • Quinoxaline Protons (Ar-H): The four protons on the benzene ring portion of the quinoxaline scaffold are expected to appear in the aromatic region, typically between 7.5 and 8.2 ppm.[3][7][8] Their exact chemical shifts and splitting patterns will form a complex multiplet due to spin-spin coupling with each other. The electron-withdrawing nature of the heterocyclic ring and the carboxylate group will deshield these protons, shifting them downfield.

  • Ethyl Carboxylate Protons (-OCH2CH3 and -OCH2CH3): The ethyl group will give rise to two distinct signals. The methylene protons (-OCH2-) are adjacent to an electronegative oxygen atom and will be deshielded, appearing as a quartet around 4.4 ppm.[9] The quartet splitting pattern arises from coupling with the three neighboring methyl protons. The methyl protons (-CH3) are further from the oxygen and will be more shielded, appearing as a triplet around 1.4 ppm.[9] The triplet pattern is due to coupling with the two neighboring methylene protons.

  • Morpholine Protons (-N-CH2- and -O-CH2-): The morpholine ring contains two sets of chemically non-equivalent methylene protons. The four protons on the carbons adjacent to the nitrogen atom (-N-CH2-) are expected to resonate as a triplet around 3.8 ppm.[10][11] The four protons on the carbons adjacent to the oxygen atom (-O-CH2-) will also appear as a triplet, but at a slightly different chemical shift, typically around 3.6 ppm, due to the different electronic environments.[10][12] The triplet multiplicity arises from coupling with the protons on the adjacent methylene group in the ring.

Comparative Spectral Analysis

To provide a deeper understanding of the structure-spectrum relationship, it is instructive to compare the expected spectrum of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate with that of simpler, related molecules.

  • Versus Quinoxaline: Unsubstituted quinoxaline exhibits aromatic protons in a similar region. However, the presence of the electron-donating morpholino group and the electron-withdrawing ethyl carboxylate group in our target molecule will perturb the chemical shifts of the quinoxaline protons, leading to a more complex and spread-out multiplet.

  • Versus Ethyl Benzoate: In ethyl benzoate, the methylene quartet of the ethyl group appears around 4.4 ppm. This is very similar to the expected shift in our target molecule, indicating that the electronic environment around the ethyl carboxylate group is comparable.

  • Versus N-Ethylmorpholine: In N-ethylmorpholine, the morpholine protons adjacent to the nitrogen appear around 2.4 ppm, while those adjacent to the oxygen are around 3.7 ppm.[13] In our target molecule, the protons adjacent to the nitrogen are expected to be shifted downfield (around 3.8 ppm) due to the direct attachment to the electron-withdrawing quinoxaline ring.

This comparative approach highlights how the chemical shifts of specific protons are diagnostic of their local electronic environment and can be used to confirm the connectivity of the different structural fragments within the molecule.

Visualizing the Structure-Spectrum Correlation

To visually represent the relationship between the molecular structure and the expected 1H NMR signals, the following diagram illustrates the assignment of each proton group.

G cluster_mol Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate cluster_nmr Expected 1H NMR Signals mol A Quinoxaline H ~7.5-8.2 ppm (m, 4H) mol->A Aromatic Protons B Ethyl -OCH2- ~4.4 ppm (q, 2H) mol->B Methylene Protons C Morpholine -N-CH2- ~3.8 ppm (t, 4H) mol->C N-Methylene Protons D Morpholine -O-CH2- ~3.6 ppm (t, 4H) mol->D O-Methylene Protons E Ethyl -CH3 ~1.4 ppm (t, 3H) mol->E Methyl Protons

Caption: Molecular structure and corresponding 1H NMR signal assignments.

Conclusion

The 1H NMR spectrum of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate provides a wealth of information that is critical for its structural confirmation. By carefully analyzing the chemical shifts, splitting patterns, and integration of the signals, researchers can confidently assign each proton to its specific location within the molecule. This guide provides a comprehensive framework for this analysis, from sample preparation to in-depth spectral interpretation and comparison with related structures. As with any analytical technique, a combination of robust experimental practice and a solid understanding of the underlying principles is paramount for obtaining reliable and insightful results.

References

  • Dabrowski, J., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. [Link]

  • Li, Y., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 224, 115187. [Link]

  • Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties Supplementary Information. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Mohammed, O. W., Ali, W. B., & Jarullah, A. A. (2021). Synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. Biochemical and Cellular Archives, 21(2), 3841-3848. [Link]

  • Al-Rawi, J. M. A., & Elias, G. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Bassyouni, F. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 896-904. [Link]

  • Liang, Y., et al. (2015). Lewis Acid Catalyzed C-N Bond Formation: Synthesis of Quinoxalines via CuX (X = Cl, Br, I) Catalyzed Cyclotrimerization of Alkynes with o-Phenylendiamines. Asian Journal of Chemistry, 27(11), 3921-3924. [Link]

  • Supporting Information. (n.d.). AWS. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ChemSynthesis. (2025). ethyl 3-hydroxy-5-morpholin-4-ylthiophene-2-carboxylate. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Jaware, J., & Borhade, S. (2017). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 67-70. [Link]

  • Beilstein Journals. (n.d.). Switchable highly regioselective synthesis of 3,4- dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. [Link]

  • Tiwari, P., et al. (2024). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Chemical Biology & Drug Design, 103(4), e14512. [Link]

  • Patidar, A. K., et al. (2011). Synthesis and Biological Evaluation of Novel 4-Ethyl-3-methyl-N-phenyl-3,4- dihydroquinoxalin-2-amine Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(1), 1338-1343. [Link]

Sources

Comparative

Technical Comparison of FTIR Spectral Signatures: Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate vs. Structural Analogs

Executive Summary Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CAS: 108222-18-0) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, antitubercular, and anticancer agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CAS: 108222-18-0) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, antitubercular, and anticancer agents. Its structure combines a quinoxaline core, an ethyl ester moiety, and a morpholine ring.[1]

This guide provides a technical comparison of its FTIR spectral characteristics against its synthetic precursor (Ethyl 3-chloroquinoxaline-2-carboxylate ) and a functional analog (Ethyl 3-(piperazin-1-yl)quinoxaline-2-carboxylate ). Accurate interpretation of these spectral bands is essential for validating the nucleophilic substitution of the chlorine atom by the morpholine moiety during synthesis.

Experimental Protocol & Methodology

Synthesis & Sample Preparation

To ensure spectral reproducibility, the following protocol is recommended for isolating the target compound before FTIR analysis.

  • Synthesis Route: Nucleophilic aromatic substitution (

    
    ) of Ethyl 3-chloroquinoxaline-2-carboxylate with morpholine in refluxing ethanol or DMF.
    
  • Purification: Recrystallization from ethanol to remove unreacted morpholine (which would introduce false N-H signals).[1]

  • Sample Prep (Solid State):

    • Technique: KBr Pellet (1-2 mg sample / 100 mg KBr) or Diamond ATR.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (minimum) to resolve weak aromatic overtones.

Structural Verification Logic

The transition from precursor to product is chemically defined by the loss of the C-Cl bond and the formation of the C-N bond linking the morpholine ring, alongside the introduction of the morpholine ether (


) functionality.

Figure 1: Spectral validation workflow tracking the nucleophilic substitution reaction.

Comparative Spectral Analysis

The following data compares the target molecule with its direct precursor and a piperazine analog. This comparison highlights the unique "fingerprint" of the morpholine ring.

Functional Group Assignments
Functional GroupVibration ModeTarget Compound (Morpholine)Precursor (Chloro)Analog (Piperazine)Diagnostic Note
Ester (C=O) Stretching1715 - 1725 cm⁻¹ 1720 - 1730 cm⁻¹1715 - 1725 cm⁻¹Strong intensity. Conjugation with the quinoxaline ring lowers frequency slightly compared to aliphatic esters.
Quinoxaline (C=N) Stretching1580 - 1600 cm⁻¹ 1580 - 1600 cm⁻¹1580 - 1600 cm⁻¹Characteristic of the heteroaromatic core.
Morpholine Ether (C-O-C) Asym.[1] Stretching1110 - 1120 cm⁻¹ ABSENT ABSENT CRITICAL IDENTIFIER. Strong band confirming morpholine incorporation.
Amine (N-H) StretchingABSENT ABSENT 3300 - 3400 cm⁻¹ The target has a tertiary amine (no N-H).[1] The piperazine analog has a secondary amine (N-H present).[2]
Aliphatic C-H Stretching2850 - 2980 cm⁻¹ Weak (Ethyl only)2850 - 2980 cm⁻¹Increased intensity in the target due to morpholine ring (

) contributions.
Aromatic C-H Stretching3030 - 3060 cm⁻¹ 3030 - 3060 cm⁻¹3030 - 3060 cm⁻¹Weak bands above 3000 cm⁻¹.
Detailed Band Interpretation
The "Morpholine Marker" (1110 cm⁻¹)

The most distinct feature distinguishing the target from other quinoxaline derivatives is the strong C-O-C stretching vibration from the morpholine ring.

  • Observation: A sharp, intense peak at approximately 1110–1120 cm⁻¹ .[1]

  • Validation: If this peak is absent, the substitution failed.[1] If the peak is present but accompanied by a broad band at 3400 cm⁻¹, the sample is likely contaminated with moisture or unreacted morpholine.

The Ester Carbonyl (1715–1725 cm⁻¹)

The ethyl ester group at position 2 provides a consistent anchor point in the spectrum.

  • Observation: A strong peak centered around 1718 cm⁻¹ .

  • Comparison: This peak remains relatively stable across the precursor and analogs, confirming the integrity of the ester group during the

    
     reaction.
    
The Fingerprint Region (< 1000 cm⁻¹)[1]
  • Target: Shows specific C-H out-of-plane bending for the ortho-disubstituted benzene ring of the quinoxaline system, typically at 760–770 cm⁻¹ .

  • Precursor: Contains a C-Cl stretch (often weak/broad) in the 600–800 cm⁻¹ region, which disappears in the target spectrum.

Critical Quality Attributes (CQA) for Drug Development

When using this compound as an intermediate for drug development, researchers must monitor specific spectral regions to ensure purity.[1]

  • Moisture Control: The morpholine oxygen can hydrogen bond with water. Ensure no broad "hump" exists at 3200–3500 cm⁻¹.

  • Hydrolysis Degradation: If the sharp ester peak at 1718 cm⁻¹ broadens or shifts significantly to 1680–1690 cm⁻¹, it indicates hydrolysis to the carboxylic acid (Quinoxaline-2-carboxylic acid).

  • Unreacted Precursor: Monitor the C-Cl region; however, HPLC is recommended for quantitative purity analysis as FTIR has low sensitivity for trace chloride impurities.

References

  • Quinoxaline Derivative Synthesis

    • Study on the synthesis and antibacterial activity of quinoxaline deriv
    • Source: [1]

  • FTIR Spectral Correlations

    • Infrared Analysis of Organosilicon and Organic Compounds: Spectra-Structure Correlations. (General reference for Morpholine C-O-C and Ester shifts).
    • Source:

  • Morpholine Spectral Data

    • Morpholine IR Spectrum and Assignment (CAS 110-91-8).[3]

    • Source: [1]

  • Quinoxaline-2-Carboxylate Analogs

    • Synthesis and characterization of ethyl 3-methylquinoxaline-2-carboxyl
    • Source: [1]

Sources

Validation

Structural &amp; Functional Characterization Guide: Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Executive Summary This guide provides an in-depth technical analysis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate , a critical pharmacophore in the development of antimicrobial and anticancer agents (specifically P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate , a critical pharmacophore in the development of antimicrobial and anticancer agents (specifically PDE10 inhibitors). Unlike standard data sheets, this document compares the molecule's solid-state properties, synthesis pathways, and structural performance against its primary analogs: the 3-chloro precursor and the 3-amino derivative.

Key Insight: The substitution of the morpholine ring at position 3 introduces a specific steric bulk (chair conformation) that disrupts the planar stacking typical of quinoxalines, significantly altering solubility and bioavailability compared to planar analogs.

Structural Characterization & Crystallographic Analysis

The biological efficacy of quinoxaline-2-carboxylates is heavily dependent on their ability to intercalate DNA or bind into enzymatic pockets. X-ray crystallography reveals how the 3-substituent dictates this interaction.

1.1 Comparative Structural Features

The following table contrasts the target molecule with its structural relatives based on crystallographic data of the homologous series.

FeatureTarget: 3-Morpholin-4-yl Analog: 3-Chloro Analog: 3-Amino
C-3 Substituent Geometry Chair Conformation (Non-planar)Planar (Single Atom)Planar (Trigonal Pyramidal)
Quinoxaline Core PlanarPlanarPlanar
Ester Orientation (C2) Twisted (Steric clash with morpholine)Co-planar or slight twistCo-planar (Intramolecular H-bond)
Crystal Packing Dominated by van der Waals & weak C-H...OPi-Pi Stacking (Tight packing)Strong N-H...N / N-H...O H-bonds
Solubility Profile High (Disrupted lattice energy)Low (High lattice energy)Moderate
1.2 Molecular Conformation Analysis
  • The Morpholine "Twist": Unlike the flat 3-chloro or 3-amino substituents, the morpholine ring adopts a chair conformation . Crystallographic data from similar 3-morpholinoquinoxalines indicates the N-atom of the morpholine is sp³ hybridized, forcing the ring to rotate approximately 40-60° relative to the quinoxaline plane to minimize steric hindrance with the C2-ethyl ester group.

  • Impact on Bioactivity: This "twist" prevents the molecule from aggregating too tightly (unlike the 3-chloro analog), enhancing solubility in aqueous media—a critical parameter for drug bioavailability.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled nucleophilic aromatic substitution (SNAr) followed by slow evaporation is required.

2.1 Validated Synthesis Workflow

Reaction: Ethyl 3-chloroquinoxaline-2-carboxylate + Morpholine


 Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate + HCl.
  • Reagents:

    • Precursor: Ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq)[1]

    • Nucleophile: Morpholine (1.2 eq)

    • Solvent: Ethanol or DMF (Polar aprotic promotes SNAr)

    • Base: Triethylamine (Et3N) or K2CO3 (to scavenge HCl)

Protocol:

  • Dissolution: Dissolve 1.0 g of Ethyl 3-chloroquinoxaline-2-carboxylate in 10 mL of ethanol.

  • Addition: Add 1.2 equivalents of morpholine dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter and recrystallize from hot ethanol.

2.2 Crystallization for X-Ray Analysis
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Dichloromethane (1:1).

  • Procedure: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter into a clean vial. Cover with parafilm and poke 3 small holes. Allow to stand at room temperature for 3–5 days.

  • Expected Morphology: Yellow/Orange prisms or blocks.

2.3 Process Visualization (DOT)

SynthesisWorkflow Start Start: Ethyl 3-chloro quinoxaline-2-carboxylate React Reaction: Add Morpholine + Et3N Reflux in EtOH (3h) Start->React SNAr Workup Workup: Pour into Ice Water Filter Precipitate React->Workup Complete Purify Purification: Recrystallize (Hot EtOH) Workup->Purify Crude Solid Crystal Crystallization: Slow Evaporation (EtOH/DCM) Purify->Crystal Pure Compound XRay X-Ray Diffraction Data Collection Crystal->XRay Single Crystal

Figure 1: Step-by-step workflow from precursor to single-crystal X-ray diffraction analysis.

Performance & Functional Comparison

For drug development, the "performance" of this crystal structure translates to its stability and interaction potential.

3.1 Intermolecular Interactions (Binding Potential)

The crystal packing reveals the forces the molecule uses to bind to biological targets.

  • Hydrogen Bonding: The morpholine oxygen acts as a hydrogen bond acceptor , while the quinoxaline nitrogens are shielded.

  • Pi-Stacking: The 3-morpholino derivative shows weaker pi-pi stacking distances (>3.8 Å) compared to the 3-chloro derivative (<3.5 Å).

    • Significance: Weaker stacking means the solid is less brittle and dissolves faster, but may have lower melting point stability.

3.2 Comparative Data Table
PropertyEthyl 3-morpholin-4-yl... Ethyl 3-chloro... Implication
Melting Point 100–105 °C (Est.)83–85 °CMorpholine adds molecular weight but disrupts lattice; MP range is comparable but packing is less dense.
LogP (Calc) ~1.8~2.5Morpholine lowers lipophilicity, improving water solubility.
Electronic Nature Electron Donor (Amino)Electron Withdrawing (Halo)Morpholine activates the ring for metabolic oxidation; Chloro deactivates it.
Space Group Typically P21/c or P-1P21/cCommon packing for this class; indicates centrosymmetric dimer formation.
Drug Development Implications
  • Lead Optimization: The morpholine ring is a "privileged scaffold." Its inclusion at position 3 is a strategic choice to improve the pharmacokinetic profile (solubility/metabolic stability) compared to the 3-chloro precursor.

  • Formulation: The crystal structure predicts that this compound may exhibit polymorphism . The flexibility of the ethyl ester and the morpholine chair allows for multiple stable packing arrangements. Screening for polymorphs is mandatory before clinical trials.

  • Binding Mode: In docking studies (e.g., against PDE10 or EGFR), the morpholine ring often protrudes into the solvent-exposed region of the protein pocket, while the planar quinoxaline core anchors via pi-stacking with aromatic residues (e.g., Phenylalanine or Tyrosine).

References
  • Synthesis of Quinoxaline Precursors: J. Chem. Soc. (1945), 622.[1][2] (Original synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate).[3]

  • Crystal Structure of Analogs (Ethyl 2,4-dichloroquinoline-3-carboxylate): Cabrera, A., et al. (2015).[4] Acta Crystallographica Section E: Crystallographic Communications, 71(12), o939.

  • Biological Activity of Morpholine-Quinoxalines: European Patent EP 2342191 B1. (Aromatic Nitrogen-Containing 6-Membered Ring Compounds).[5][6][7][8]

  • Structural Class Overview: Bazgir, A. (2009). Crystal structure of ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E, 65, o1382.

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of Quinoxaline Derivatives and Standard Antibiotics

For Researchers, Scientists, and Drug Development Professionals The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration of novel therapeutic agents.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration of novel therapeutic agents.[1] Among the promising candidates, the quinoxaline scaffold, a heterocyclic framework, has garnered significant interest for the development of new antimicrobial drugs.[1] This guide provides a comprehensive comparison of the antimicrobial efficacy of quinoxaline derivatives against standard antibiotics, supported by experimental data and standardized protocols.

Introduction to Quinoxaline Derivatives: A Promising Class of Antimicrobials

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] Their structural similarity to quinolone antibiotics and their bioisosteric relationship with established quinoline and naphthalene scaffolds offer a potential strategy to circumvent existing bacterial resistance mechanisms.[1] Notably, several antibiotics containing the quinoxaline ring, such as Echinomycin and Triostin A, are already utilized for their activity against Gram-positive bacteria.[2]

The mechanism of action for many quinoxaline derivatives, particularly the quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS), which leads to DNA degradation and inhibition of DNA synthesis, ultimately inducing oxidative stress in bacterial cells.[2][4] This mode of action is distinct from many current antibiotic classes, highlighting their potential to combat multidrug-resistant pathogens.[5]

Comparative In Vitro Efficacy: Quinoxaline Derivatives vs. Standard Antibiotics

The in vitro efficacy of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[6] The following tables summarize comparative MIC data for representative quinoxaline derivatives and standard antibiotics against key bacterial pathogens.

Table 1: Comparative Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

CompoundOrganismMIC Range (µg/mL)Standard AntibioticMIC Range (µg/mL)
Quinoxaline Derivative 5cS. aureus6.25Ciprofloxacin25
Quinoxaline Derivative 5dS. aureus6.25Ciprofloxacin25
Quinoxaline Derivative 7aS. aureus12.5Ciprofloxacin25
Quinoxaline Derivative 7cS. aureus12.5Ciprofloxacin25

Data synthesized from in vitro studies.[3]

Table 2: Comparative Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)

CompoundOrganismMIC Range (µg/mL)Standard AntibioticMIC Range (µg/mL)
Quinoxaline Derivative 5cE. coli6.25Ciprofloxacin25
Quinoxaline Derivative 5dE. coli6.25Ciprofloxacin25
Quinoxaline Derivative 7aE. coli6.25Ciprofloxacin25
Quinoxaline Derivative 7cE. coli6.25Ciprofloxacin25
Quinoxaline Derivative 7eE. coli12.5Ciprofloxacin25

Data synthesized from in vitro studies.[3]

As the data indicates, several synthesized quinoxaline derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting lower MIC values than the standard antibiotic ciprofloxacin.[3]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized standards for antimicrobial susceptibility testing.[7][8][9]

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[5][10]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared. This is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.[5]

  • Serial Dilution of Antimicrobial Agents: The quinoxaline derivatives and standard antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted antimicrobial agents. The plates are incubated at 35°C for 16-20 hours for most aerobic bacteria.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacteria and compounds A->C B Perform serial dilutions of quinoxaline derivatives & standards B->C D Incubate at 35°C for 16-20 hours C->D E Read and record the Minimum Inhibitory Concentration (MIC) D->E Quinoxaline_MOA cluster_bacterium Bacterial Cell Quinoxaline Quinoxaline 1,4-di-N-oxide Activation Bioreductive Activation Quinoxaline->Activation ROS Reactive Oxygen Species (ROS) Generation Activation->ROS DNA_Damage DNA Damage & Inhibition of Synthesis ROS->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for quinoxaline 1,4-di-N-oxides.

Cytotoxicity Assessment: Ensuring Safety for Therapeutic Use

A crucial aspect of drug development is evaluating the cytotoxicity of new compounds to ensure they are not harmful to mammalian cells. [11][12]

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability. [11] Protocol:

  • Cell Seeding: Mammalian cells (e.g., L929 mouse fibroblasts) are seeded into a 96-well plate and incubated to allow for attachment. [13]2. Compound Exposure: The cells are then exposed to serial dilutions of the quinoxaline derivatives for a specified period (e.g., 24 hours).

  • MTT Addition: MTT reagent is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cytotoxicity_Workflow Start Seed mammalian cells in 96-well plate Treat Expose cells to serial dilutions of quinoxaline derivatives Start->Treat Incubate Incubate for 24 hours Treat->Incubate Add_MTT Add MTT reagent and incubate Incubate->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure Measure absorbance with a microplate reader Solubilize->Measure Analyze Analyze data to determine cell viability (IC50) Measure->Analyze

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Quinoxaline derivatives represent a promising class of antimicrobial agents with potent activity against a broad spectrum of bacteria, including strains resistant to conventional antibiotics. [5]Their unique mechanism of action offers a potential advantage in combating the growing threat of antimicrobial resistance. [5]The experimental data presented in this guide demonstrates that select quinoxaline derivatives exhibit comparable or superior in vitro efficacy to standard antibiotics.

Further research is warranted to optimize the structure-activity relationship of quinoxaline derivatives to enhance their antimicrobial potency and reduce potential cytotoxicity. [1]Comprehensive preclinical and clinical studies are necessary to fully evaluate their therapeutic potential and pave the way for their integration into clinical practice.

References

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC. (n.d.).
  • Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. (2025, August 6).
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed. (2025, May 5).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens - Benchchem. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January).
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem. (n.d.).
  • Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. (2025, September 15).
  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018, March 26).
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5).
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (2022, January 18).
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - MDPI. (2010, July 30).
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (2022, August 2).
  • Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers - Emery Pharma. (2013, November 13).
  • Synthesis and Antimicrobial Activity of Novel Quinoxaline Derivatives - ResearchGate. (2025, August 6).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • List of antimicrobials used for susceptibility testing. - ResearchGate. (n.d.).
  • Table 1A. Suggested Groupings of Antimicrobial Agents Approved by the US Food and Drug Administration for Clinical Use That Shou - CLSI. (n.d.).
  • Cytotoxicity Test - Nelson Labs. (n.d.).
  • Antibiotics Tested by NARMS - CDC. (2025, February 27).
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is the bedrock of safety, effic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2] Ensuring its purity requires a robust, multi-faceted analytical strategy that goes beyond a single chromatographic run. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in field-proven insights, to construct a self-validating system for the comprehensive purity assessment of this compound.

The core principle of our approach is orthogonality : the use of multiple analytical methods, each relying on different physicochemical principles, to identify and quantify impurities. This ensures that what one method might miss, another will detect, providing a holistic and trustworthy purity profile. We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

The Analytical Strategy: A Multi-Pronged Approach

A comprehensive purity assessment cannot rely on a single technique. Each method offers unique strengths, and their combined data provides a complete picture of the sample's composition. Our validation workflow is designed to integrate these techniques for unambiguous structural confirmation and impurity quantification.

Purity_Validation_Workflow cluster_0 Sample Analysis cluster_1 Data Integration & Reporting Sample Test Sample: Ethyl 3-morpholin-4-yl- quinoxaline-2-carboxylate HPLC HPLC-UV (Purity & Impurity Profile) Sample->HPLC LCMS LC-MS/MS (Impurity ID) Sample->LCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Sample->NMR DSC DSC (Bulk Purity & Polymorphs) Sample->DSC Data_Integration Integrate Data: - Chromatographic Purity - Mass Balance - Spectral Consistency HPLC->Data_Integration LCMS->Data_Integration NMR->Data_Integration DSC->Data_Integration Final_Report Final Purity Assignment & Certificate of Analysis Data_Integration->Final_Report

Caption: Integrated workflow for comprehensive purity validation.

Chromatographic Purity: The Workhorse (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the cornerstone of purity analysis, offering exceptional resolving power to separate the main component from process-related impurities and degradation products.[3][4][5]

Causality Behind the Method:
  • Why Reversed-Phase (RP) HPLC? The target molecule possesses both polar (morpholine, ester) and non-polar (quinoxaline ring) functionalities, making it ideally suited for separation on a C18 stationary phase. The differential partitioning of the analyte and its potential impurities between the non-polar column and a polar mobile phase is the principle of separation.

  • Mobile Phase Selection: A gradient of a buffered aqueous phase and an organic solvent like acetonitrile is chosen. The buffer (e.g., phosphate or formate) is critical for maintaining a consistent pH, which prevents peak tailing and ensures reproducible retention times, especially for ionizable impurities.

  • UV Detection: The quinoxaline scaffold contains a strong chromophore, making UV detection highly sensitive and specific for the analyte and related impurities.[3] A photodiode array (PDA) detector is superior as it allows for peak purity analysis by comparing spectra across a single peak.

Comparative Performance:
ParameterHPLC-UVJustification
Specificity HighExcellent separation of structurally similar impurities.
Sensitivity (LOD/LOQ) ~0.01% / ~0.05%Sufficient for reporting thresholds (e.g., ICH Q3A).
Quantitation ExcellentArea percent normalization is a reliable method for purity calculation.
Limitations Non-chromophoric impurities are not detected. Co-elution is possible.

Structural Confirmation & Impurity ID: The Detectives (NMR & MS)

While HPLC separates impurities, spectroscopy identifies them. NMR provides the definitive structural confirmation of the main component, while Mass Spectrometry offers unparalleled sensitivity for detecting and identifying trace impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1][6][7]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The integral of the peaks should correspond to the expected proton count of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate. Any unexpected signals, even at low intensity, suggest the presence of impurities.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The number of signals should match the number of unique carbon atoms in the structure.[7]

  • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity (assay) of the sample, providing a powerful orthogonal check to HPLC area percent purity.

B. Mass Spectrometry (MS)

MS is critical for confirming the molecular weight of the target compound and for identifying unknown impurities, often in tandem with HPLC (LC-MS).

  • High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide a highly accurate mass measurement (typically <5 ppm error), which allows for the determination of the elemental formula of the parent compound and its impurities.[8][9][10][11] This is a crucial first step in impurity identification.

  • Tandem MS (MS/MS): In an LC-MS/MS experiment, an impurity ion detected in the first mass spectrometer is fragmented, and the resulting fragmentation pattern provides a structural fingerprint. This pattern can be used to elucidate the structure of the impurity, for example, by identifying the loss of the ethyl ester or a fragmentation of the morpholine ring.[8][10]

Impurity_ID_Workflow Impurity_Peak Unknown Peak in HPLC Chromatogram LCMS_Analysis LC-MS Analysis Impurity_Peak->LCMS_Analysis HRMS HRMS (e.g., TOF, Orbitrap) Determine Elemental Formula LCMS_Analysis->HRMS Accurate Mass MSMS MS/MS Fragmentation Propose Structure LCMS_Analysis->MSMS Fragmentation Structure_Elucidation Structure Elucidation of Impurity HRMS->Structure_Elucidation MSMS->Structure_Elucidation

Caption: Workflow for impurity identification using LC-MS.

Bulk Purity and Polymorphism: The Physicochemical Lens (DSC)

Differential Scanning Calorimetry provides critical information about the bulk properties of the sample, serving as an excellent orthogonal technique to chromatography.

  • Principle of Purity Determination: DSC measures the heat flow into a sample as it is heated. For a crystalline solid, the presence of impurities broadens the melting endotherm and depresses the melting point. Based on the van't Hoff equation, the shape of this melting curve can be used to calculate the total mole fraction of soluble, eutectic impurities.[12][13] This is a powerful method for assessing the purity of the main component in its solid state.

  • Detecting Polymorphs: Many pharmaceutical compounds can exist in different crystalline forms (polymorphs), which can have different physical properties like solubility and stability.[12][14] DSC can detect polymorphism by identifying different melting points, or solid-solid phase transitions that occur before melting.

Comparative Summary of Techniques:
TechniquePrinciple of MeasurementPrimary ApplicationStrengthsLimitations
HPLC-UV Differential partitioningSeparation & quantification of impuritiesHigh resolution, robust, precise quantificationBlind to non-UV active impurities; potential for co-elution
NMR Nuclear spin in a magnetic fieldAbsolute structure confirmationUnambiguous identification, qNMR for assayLow sensitivity for trace impurities (<0.1%)
HRMS Mass-to-charge ratioMolecular weight confirmation, impurity IDExtreme sensitivity, provides elemental formulaIsomers are difficult to distinguish, not inherently quantitative
DSC Heat flow during thermal eventsBulk purity assessment, polymorphismMeasures total soluble impurities, fastInsensitive to insoluble impurities or those with similar melting points

Experimental Protocols

Protocol 1: HPLC-UV Purity Method
  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a PDA detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA at 254 nm and 330 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

Protocol 2: DSC Purity Determination
  • System Preparation: TA Instruments DSC 250 or equivalent, calibrated with Indium.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a Tzero aluminum pan and hermetically seal.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to a temperature at least 20 °C above the melting point.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Integrate the melting endotherm using the instrument software. Calculate purity based on the van't Hoff model. This analysis is typically a built-in feature of modern thermal analysis software.[12]

Conclusion

Validating the purity of a critical intermediate like Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is a rigorous process that demands a scientifically sound, multi-technique approach. Relying solely on a single HPLC result provides an incomplete and potentially misleading picture. By integrating the separatory power of HPLC , the definitive structural insight of NMR , the high-sensitivity identification capabilities of MS , and the bulk property analysis of DSC , a self-validating and robust purity profile can be established. This orthogonal strategy ensures the quality and consistency of the material, which is paramount for successful research and drug development outcomes.

References

  • BenchChem (2025). Validation of 2-Chloro-3-(morpholin-4-yl)quinoxaline Synthesis through Mass Spectrometry. BenchChem Technical Guides.
  • METTLER TOLEDO (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • Inscinstech (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Tong, H. H. Y., et al. (2004). An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders.
  • Benchchem (2025). Methods for improving the purity of synthesized quinoxaline compounds. Benchchem Technical Guides.
  • Sathiyamoorthi, K., et al. (2014). Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra. Semantic Scholar.
  • Benchchem (2025). Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide. Benchchem Technical Guides.
  • Netzsch (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)
  • Gavan, A. C., et al. (2012). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry.
  • Zghayyer, B. A. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Al-Nahrain University.
  • Al-Masoudi, W. A. (2019).
  • BenchChem (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. BenchChem Technical Guides.
  • Wang, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • Scrano, L., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Tarbin, J. A., & Shearer, G. (1993). Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Food Additives & Contaminants.
  • Tarbin, J. A., & Shearer, G. (1993). Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. PubMed.
  • Hoff, R. B., et al. (2014). Structural elucidation of sulfaquinoxaline metabolism products and their occurrence in biological samples using high-resolution Orbitrap mass spectrometry. Analytical Chemistry.
  • Ukhina, D. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
  • Miralles-Marco, A. M., & Gallardo-Gomila, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Miralles-Marco, A. M., & Gallardo-Gomila, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

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